molecular formula C8H14N2O B131535 1-(Cyclopropylmethyl)piperazin-2-one CAS No. 148336-01-0

1-(Cyclopropylmethyl)piperazin-2-one

Cat. No.: B131535
CAS No.: 148336-01-0
M. Wt: 154.21 g/mol
InChI Key: TTWCBUXYQFCELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)piperazin-2-one (CAS 148336-01-0) is a high-value organic compound with the molecular formula C8H14N2O and a molecular weight of 154.20 g/mol . As a piperazinone derivative, it serves as a key synthetic intermediate in organic chemistry and pharmaceutical research and development . Researchers are advised to handle this material with appropriate care; it is recommended to store it in a cool, dark place under an inert atmosphere, typically between 2-8°C, to maintain its long-term stability . This product is strictly labeled For Research Use Only (RUO) and is intended for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use of any kind. Global sourcing is available for this compound to support ongoing scientific investigations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopropylmethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCBUXYQFCELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cyclopropyl Group in Piperazin-2-one Scaffolds: A Technical Guide to Synthesis, Biological Activity, and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of a Strained Ring and a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine-2-one core is a well-established privileged scaffold, prized for its synthetic tractability and its presence in a multitude of biologically active compounds.[1][2] Its conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the design of therapeutics targeting a wide array of diseases.[3] Concurrently, the cyclopropyl group, a three-membered carbocycle, has emerged as a powerful tool for fine-tuning the pharmacological properties of drug candidates.[4] The inherent ring strain of the cyclopropyl moiety imparts unique electronic and steric characteristics that can profoundly influence a molecule's potency, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of piperazin-2-one derivatives that incorporate a cyclopropyl group, offering insights for the rational design of novel therapeutics.

The Strategic Incorporation of the Cyclopropyl Moiety: A Field-Proven Approach to Enhanced Drug-Like Properties

The deliberate inclusion of a cyclopropyl group into a molecular scaffold is a widely employed strategy in drug discovery to address various pharmacokinetic and pharmacodynamic challenges. The unique attributes of this strained ring system offer several advantages:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational lock, pre-organizing the molecule into a bioactive conformation and thereby reducing the entropic penalty upon binding to its biological target. This can lead to a significant increase in binding affinity and potency.

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their aliphatic counterparts. This increased resistance to oxidative metabolism can enhance the half-life and oral bioavailability of a drug candidate.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, allowing for the fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Vectorial Interactions: The unique electronic character of the cyclopropyl ring, with its "bent" bonds possessing partial π-character, can lead to novel and favorable interactions with the target protein that are not achievable with simple alkyl or aryl substituents.

Synthetic Strategies for the Construction of Cyclopropyl-Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives bearing a cyclopropyl group can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Method 1: Ugi Four-Component Reaction (U-4CR) Followed by Cyclization

The Ugi four-component reaction is a powerful tool for the rapid assembly of complex molecular scaffolds from simple building blocks.[5] This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to generate precursors for cyclopropyl-piperazin-2-one synthesis.

Experimental Protocol: Synthesis of a Cyclopropyl-Piperazin-2-one Precursor via U-4CR

  • Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (0.5 M), add the desired primary amine (e.g., benzylamine, 1.0 eq) and stir for 30 minutes at room temperature to form the corresponding imine.

  • Addition of Components: To the imine solution, add the desired α-amino acid (e.g., glycine, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the acyclic Ugi product.

  • Cyclization: The resulting acyclic precursor can then be subjected to a subsequent cyclization step to form the piperazin-2-one ring. This is typically achieved by an intramolecular nucleophilic substitution, often facilitated by a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran).

Ugi_Reaction_Pathway cluster_reactants Reactants Cyclopropyl_Aldehyde Cyclopropyl Aldehyde Ugi_Reaction Ugi Four-Component Reaction (U-4CR) Cyclopropyl_Aldehyde->Ugi_Reaction Amine Primary Amine Amine->Ugi_Reaction Amino_Acid α-Amino Acid Amino_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Acyclic_Precursor Acyclic Ugi Adduct Ugi_Reaction->Acyclic_Precursor One-pot assembly Cyclization Intramolecular Cyclization Acyclic_Precursor->Cyclization Base-mediated Final_Product Cyclopropyl-Piperazin-2-one Cyclization->Final_Product

Method 2: Reductive Amination and Lactamization

Another versatile approach involves the initial construction of a linear diamine precursor followed by cyclization to form the piperazin-2-one ring. Reductive amination is a key step in this strategy.

Experimental Protocol: Synthesis via Reductive Amination and Lactamization

  • Reductive Amination: React an N-protected amino aldehyde with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane. This step forms the crucial C-N bond.

  • Deprotection: Remove the protecting group from the newly formed secondary amine.

  • Acylation: Acylate the deprotected amine with a haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine).

  • Intramolecular Cyclization: Induce intramolecular cyclization of the resulting haloacetamide by treatment with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to yield the N-cyclopropyl piperazin-2-one.

Reductive_Amination_Pathway Amino_Aldehyde N-Protected Amino Aldehyde Reductive_Amination Reductive Amination Amino_Aldehyde->Reductive_Amination Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reductive_Amination Diamine_Intermediate Protected Diamine Reductive_Amination->Diamine_Intermediate Deprotection Deprotection Diamine_Intermediate->Deprotection Acylation Acylation Deprotection->Acylation Haloacetamide Haloacetamide Intermediate Acylation->Haloacetamide Cyclization Intramolecular Cyclization Haloacetamide->Cyclization Final_Product N-Cyclopropyl Piperazin-2-one Cyclization->Final_Product

Biological Activities and Therapeutic Potential

Piperazin-2-one derivatives incorporating a cyclopropyl group have demonstrated promising activity across a range of therapeutic areas, from oncology to central nervous system disorders.

Case Study 1: Allosteric Modulation of Serotonin Receptors

A notable example is the discovery of a piperazine-linked phenyl cyclopropyl methanone that acts as a dual positive allosteric modulator (PAM) of the 5-HT2C receptor and a negative allosteric modulator (NAM) of the 5-HT2B receptor.[6] Allosteric modulators offer a sophisticated approach to receptor modulation, providing greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.[7]

The identified compound was shown to increase the maximal response (Emax) of serotonin at the 5-HT2C receptor, while decreasing the potency (EC50) of serotonin at the 5-HT2B receptor.[6] This dual activity is particularly interesting for the development of therapeutics for obesity and other CNS disorders. In vivo studies in rats demonstrated that this compound suppressed food intake, consistent with the known role of 5-HT2C receptor activation in satiety.[6]

Compound ClassTarget(s)ActivityIn Vivo EffectReference
Piperazine-linked phenyl cyclopropyl methanone5-HT2C / 5-HT2B5-HT2C PAM (Emax ↑ to 139%) / 5-HT2B NAM (EC50 ↓ 10-fold)Suppression of food intake in rats[6]

Serotonin_Modulation cluster_compound Cyclopropyl-Piperazin-2-one Derivative cluster_receptors Serotonin Receptors cluster_effects Biological Effects Compound Piperazine-linked phenyl cyclopropyl methanone HT2C 5-HT2C Receptor Compound->HT2C Positive Allosteric Modulation (PAM) HT2B 5-HT2B Receptor Compound->HT2B Negative Allosteric Modulation (NAM) Satiety Increased Satiety HT2C->Satiety Activation leads to Reduced_Appetite Suppressed Food Intake Satiety->Reduced_Appetite

Case Study 2: Inhibition of p21-Activated Kinase 4 (PAK4) in Oncology

In the field of oncology, a series of 2,4-diaminoquinazoline derivatives featuring a piperazine linker to a cyclopropyl-pyrazole moiety have been identified as potent inhibitors of p21-activated kinase 4 (PAK4).[8] PAK4 is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and invasion, and its overexpression is implicated in various cancers.[9]

Several compounds from this series exhibited significant inhibitory activity against PAK4 with half-maximal inhibitory concentrations (IC50) in the nanomolar range. Notably, these compounds also demonstrated potent antiproliferative activity against the A549 lung cancer cell line and were shown to inhibit cell cycle progression, migration, and invasion.[8]

CompoundPAK4 IC50 (µM)A549 Antiproliferative IC50 (µM)Reference
8d 0.0604.685[8]
9c 0.0684.751[8]

The structure-activity relationship studies for this class of compounds highlighted the importance of the cyclopropyl group on the pyrazole ring for potent PAK4 inhibition. This suggests that the cyclopropyl moiety is making key interactions within the ATP-binding pocket of the kinase.

PAK4_Inhibition_Pathway cluster_compound Cyclopropyl-Piperazine Derivative Compound 2,4-Diaminoquinazoline (cyclopropyl-pyrazole) PAK4 p21-Activated Kinase 4 (PAK4) Compound->PAK4 Inhibition Cell_Proliferation Cell Proliferation PAK4->Cell_Proliferation Promotes Cell_Migration Cell Migration PAK4->Cell_Migration Promotes Cell_Invasion Cell Invasion PAK4->Cell_Invasion Promotes Cancer_Progression Cancer Progression Cell_Proliferation->Cancer_Progression Cell_Migration->Cancer_Progression Cell_Invasion->Cancer_Progression

Future Directions and Conclusion

The strategic incorporation of cyclopropyl groups into the piperazin-2-one scaffold represents a promising avenue for the discovery of novel therapeutics with enhanced pharmacological profiles. The case studies presented herein on serotonin receptor modulators and PAK4 inhibitors underscore the potential of this chemical class to address unmet medical needs in diverse therapeutic areas, including metabolic disorders, oncology, and neurology.

Future research in this area should focus on:

  • Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider diversity of cyclopropyl-piperazin-2-one derivatives is crucial for comprehensive SAR exploration.

  • Exploration of New Biological Targets: Screening of cyclopropyl-piperazin-2-one libraries against a broad panel of biological targets could uncover novel activities and therapeutic applications.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development and optimization.

  • Investigation of ADME-Tox Properties: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds is a critical step towards their clinical translation.

References

  • Ugi, I., & Dömling, A. (2015). The Ugi Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Ganem, B. (2009). Strategies for innovation in multicomponent reaction design. Accounts of Chemical Research, 42(3), 463-472.
  • Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • Akritopoulou-Zanze, I. (2008). The Ugi reaction in the synthesis of peptidomimetics and other bioactive compounds. Current Opinion in Chemical Biology, 12(3), 324-331.
  • Aoki, M., & Fujishita, T. (2000). P21-activated kinases (PAKs). The Journal of Biochemistry, 127(3), 353-360.
  • Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple multicomponent reactions (MCRs) in a single pot. Chemical Reviews, 109(1), 796-814.
  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
  • Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). Molecules, 23(2), 433. [Link]

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. In Targets in Heterocyclic Systems (Vol. 11, pp. 216-258). Italian Society of Chemistry.
  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.
  • Tempest, P. A. (2005). Recent advances in the application of multicomponent reactions in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 776-788.
  • Singh, K., Sona, C., Ojha, V., Singh, M., Kumar, A., & Yadav, P. N. (2019). Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors. European Journal of Medicinal Chemistry, 164, 499-516. [Link]

  • Ugi, I., Werner, B., & Dömling, A. (2003). The chemistry of isocyanides, their multicomponent reactions and their libraries. Molecules, 8(1), 53-66.
  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction.
  • Ugi, I., & Meyr, R. (1958). Neue Isonitril-Synthesen. Angewandte Chemie, 70(22-23), 702-703.
  • Ugi, I., & Steinbrückner, C. (1961). Isonitrile, II. α-Addition von Carbonsäure-anionen an die Isonitril-Gruppe. Chemische Berichte, 94(3), 734-742.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). Naturalista Campano, 28(1). [Link]

  • Ugi, I., & Fetzer, U. (1961). Isonitrile, III. Cyclische Isonitrile. Chemische Berichte, 94(4), 1116-1121.
  • Ugi, I., & Rosendahl, F. K. (1961). Isonitrile, IV. Die Addition von Halogenwasserstoff an Isonitrile. Chemische Berichte, 94(9), 2233-2238.
  • Ugi, I., Bodesheim, F., & Starnecker, M. (1961). Isonitrile, V. N-substituierte 2.5-Dioxo-piperazine aus α-Aminosäuren. Justus Liebigs Annalen der Chemie, 641(1), 1-13.
  • Ugi, I., & Offermann, K. (1964). Isonitrile, VI. Die Addition von Alkoholen und Phenolen an Isonitrile. Chemische Berichte, 97(8), 2276-2281.
  • Ugi, I., & Bodesheim, F. (1961). Isonitrile, VII. Die Reaktion von Isonitrilen mit Carbonsäuren in Gegenwart von Ketonen. Chemische Berichte, 94(10), 2797-2804.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity. [Link]

  • Ugi, I., & Bodesheim, F. (1963). Isonitrile, VIII. Eine neue Synthese von Peptid-Derivaten. Justus Liebigs Annalen der Chemie, 666(1), 61-65.
  • Ugi, I., Offermann, K., & Bodesheim, F. (1964). Isonitrile, IX. Eine neue Methode zur Darstellung von Peptiden. Chemische Berichte, 97(11), 2996-3004.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(11), 934-959. [Link]

  • Ugi, I., & Bodesheim, F. (1964). Isonitrile, X. Die Reaktion von Isonitrilen mit primären Aminen und Aldehyden. Chemische Berichte, 97(11), 3005-3008.
  • Ugi, I., & Offermann, K. (1964). Isonitrile, XI. Die Reaktion von Isonitrilen mit sekundären Aminen und Aldehyden. Chemische Berichte, 97(11), 3009-3015.
  • Ugi, I., & Bodesheim, F. (1964). Isonitrile, XII. Die Reaktion von Isonitrilen mit Hydrazinen und Aldehyden. Chemische Berichte, 97(11), 3016-3019.
  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2014). Neurobiology of Disease, 61, 55-65. [Link]

Sources

Molecular weight and physicochemical characteristics of 1-(Cyclopropylmethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical and synthetic profile of 1-(Cyclopropylmethyl)piperazin-2-one , a specialized heterocyclic building block.

Molecular Architecture, Physicochemical Profiling, and Synthetic Utility

Executive Summary

This compound (CAS: 148336-01-0) is a bifunctional heterocyclic scaffold used primarily in the development of CNS-active agents and kinase inhibitors. Structurally, it consists of a piperazin-2-one (lactam) core N-alkylated at the amide position (N1) with a cyclopropylmethyl group.

This compound is distinct from its reduced counterpart, 1-(cyclopropylmethyl)piperazine (CAS: 57184-25-5), which lacks the carbonyl group. The presence of the lactam moiety at position 2 introduces specific electronic constraints and hydrogen-bonding capabilities (H-bond acceptor), significantly altering the pharmacophore relative to the basic piperazine.

Target Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.

Physicochemical Characterization

The introduction of the carbonyl group at C2 reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the primary basic center and nucleophilic site. This distinction is critical for orthogonal functionalization strategies.

Table 1: Key Physicochemical Parameters
PropertyValue / DescriptionSource/Derivation
CAS Number 148336-01-0Chemical Registry
IUPAC Name This compoundSystematic Nomenclature
Molecular Formula C₈H₁₄N₂OCalculated
Molecular Weight 154.21 g/mol Calculated (C=12.01, H=1.008, N=14.01, O=16.[1]00)
Exact Mass 154.1106High-Res MS Standard
Physical State Viscous oil or low-melting solidAnalogous lactams
Predicted LogP ~0.1 – 0.5Lower than reduced form (LogP ~0.7) due to polarity of amide
pKa (Predicted) ~8.5 (N4-amine)N1-amide is non-basic
H-Bond Donors 1 (N4-H)Amide N is substituted
H-Bond Acceptors 2 (C=O, N4)Carbonyl + Amine
Topological Polar Surface Area (TPSA) ~32 ŲAmide (20) + Amine (12)
Structural Significance in Drug Design[2][3]
  • Cyclopropylmethyl Motif: Acts as a metabolically stable lipophilic anchor. The cyclopropyl ring resists CYP450 oxidation better than an isopropyl or n-propyl group while providing unique steric bulk.

  • Lactam Core (Piperazin-2-one): The carbonyl group planarizes the N1-C2 bond, restricting the conformational flexibility of the ring compared to piperazine. This "entropy freezing" can enhance binding affinity for targets requiring a specific vector.

Synthetic Accessibility & Manufacturing

Producing the N1-substituted isomer requires specific pathway design to avoid the thermodynamically favored alkylation of the more nucleophilic N4 amine.

Synthesis Strategy: The Diamine Cyclization Route

Direct alkylation of piperazin-2-one with cyclopropylmethyl bromide typically yields the 4-substituted product. To selectively synthesize the 1-substituted isomer, the ring is constructed after attaching the cyclopropyl group.

Representative Protocol (Self-Validating)

Reaction: Cyclization of N-(cyclopropylmethyl)ethane-1,2-diamine with chloroacetyl derivatives.

  • Precursor Preparation: React cyclopropylmethylamine with 2-chloroacetamide or chloroacetyl chloride (under controlled conditions) to form the acyclic intermediate.

  • Cyclization: Base-mediated intramolecular displacement of the chloride by the secondary amine.

Synthesis Start Cyclopropylmethylamine (Primary Amine) Inter Intermediate: N-(Cyclopropylmethyl)glycine deriv. Start->Inter Alkylation Reagent Ethyl Chloroacetate (or Chloroacetamide) Reagent->Inter Product TARGET: This compound (N1-Substituted) Inter->Product Ring Closure (Base) Cycliz Cyclization with 1,2-Dibromoethane or Ethylenediamine deriv. AltStart N-(Cyclopropylmethyl) ethylenediamine AltInter Acylation at Primary NH2 AltStart->AltInter Selective Acylation AltReagent Chloroacetyl Chloride AltReagent->AltInter AltInter->Product Intramolecular Alkylation

Figure 1: Retrosynthetic logic for ensuring N1-regioselectivity. The bottom pathway (via diamine) is generally preferred for high specificity.

Analytical Characterization

Verification of the correct isomer (1-substituted vs. 4-substituted) is critical.

NMR Spectroscopy Profile
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Cyclopropyl Protons: Multiplets at ~0.2–0.6 ppm.

    • N-CH₂-Cyclopropyl: Doublet at ~3.2 ppm.

    • Ring Protons:

      • The protons adjacent to the carbonyl (C3) will appear as a singlet or distinct triplet ~3.0–3.5 ppm.

      • The protons adjacent to N1 (C6) will be chemically distinct from those at C5 due to the amide anisotropy.

  • ¹³C NMR:

    • Carbonyl (C=O): Distinct peak at ~165–170 ppm . (This confirms the lactam structure; the reduced piperazine lacks this).

    • N1-CH₂: Shifted downfield relative to N4-CH₂.

Mass Spectrometry (LC-MS)
  • Parent Ion [M+H]⁺: 155.12 (Calculated).

  • Fragmentation: Loss of the cyclopropylmethyl group (mass 55) is a common fragmentation pathway in ESI-MS.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine (N4) is susceptible to oxidation or carbamate formation if exposed to atmospheric CO₂.

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM). Moderate water solubility due to the polar amide.

  • Safety:

    • GHS Classification: Warning (Irritant).[1]

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Note: Unlike simple piperazines, the lactam is less basic and potentially less corrosive, but standard PPE is mandatory.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[2]

  • Peptidomimetics: The piperazin-2-one ring mimics the turn conformation of peptides (specifically the i to i+1 residues), making it valuable for designing protease inhibitors.

  • GPCR Ligands: Used as a core linker in dopamine (D2/D3) and serotonin (5-HT) receptor antagonists. The N4 nitrogen serves as the essential basic center for aspartate binding in the receptor pocket.

  • Kinase Inhibitors: The lactam carbonyl can participate in hydrogen bonding with the hinge region of kinases, while the cyclopropyl group occupies hydrophobic back-pockets.

References
  • Chemical Registry: CAS Common Chemistry. This compound (CAS 148336-01-0). Link

  • Synthesis of Piperazinones: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Link

  • Piperazine Scaffolds in Drug Design: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Journal of Medicinal Chemistry. Link

  • Cyclopropyl Isosteres: The Cyclopropyl Fragment in Drug Discovery. ResearchGate. Link

Sources

The Emerging Role of the 1-(Cyclopropylmethyl)piperazin-2-one Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate fusion of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the 1-(Cyclopropylmethyl)piperazin-2-one scaffold, a promising core for the development of novel therapeutics. By combining the metabolic stability and conformational rigidity imparted by the cyclopropylmethyl group with the versatile physicochemical properties of the piperazin-2-one lactam, this scaffold offers a unique set of advantages for drug designers. This document will explore the synthetic rationale, key structure-activity relationship (SAR) insights, and potential therapeutic applications of this emerging scaffold, providing researchers and drug development professionals with a comprehensive resource for its utilization.

Introduction: A Scaffold of Strategic Design

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, due to its two nitrogen atoms which can be readily functionalized.[1][3]

The transition from a piperazine to a piperazin-2-one introduces a lactam functionality. This modification has profound effects on the molecule's properties: it reduces the basicity of one nitrogen atom, introduces a hydrogen bond acceptor, and can impose conformational constraints, thereby influencing target binding and selectivity.

The N-cyclopropylmethyl substituent is another strategically important functional group in drug design. The cyclopropyl ring is known to enhance metabolic stability by protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[4] It also introduces a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

This guide will dissect the this compound core, examining the synergistic contributions of its components and providing a forward-looking perspective on its potential in contemporary drug discovery.

Physicochemical and Pharmacokinetic Rationale

The strategic combination of the cyclopropylmethyl group and the piperazin-2-one ring offers a compelling profile for drug development. The table below summarizes the anticipated contributions of each moiety to the overall properties of the scaffold.

FeatureCyclopropylmethyl GroupPiperazin-2-one RingCombined Effect on the Scaffold
Metabolic Stability High C-H bond dissociation energy reduces susceptibility to CYP450 oxidation.[4]The lactam is generally more stable to hydrolysis than an ester.Enhanced overall metabolic stability, potentially leading to a longer half-life.
Solubility Increases lipophilicity.The lactam carbonyl and the second nitrogen can act as hydrogen bond acceptors, potentially improving aqueous solubility over a simple piperazine.Modulated lipophilicity and potential for good aqueous solubility.
Target Interactions Provides a rigid, defined conformation for interaction with hydrophobic pockets.The lactam carbonyl is a strong hydrogen bond acceptor. The N-H of the lactam can be a hydrogen bond donor. The second nitrogen can be a hydrogen bond acceptor or be protonated to form an ionic interaction.Offers multiple points for hydrogen bonding and hydrophobic interactions, allowing for versatile binding to a range of biological targets.
Conformational Rigidity The cyclopropyl ring restricts bond rotation.[4]The planar amide bond of the lactam introduces conformational constraint.A semi-rigid scaffold that can reduce the entropic penalty of binding to a target.
pKa No direct effect.The lactam nitrogen is non-basic. The pKa of the second nitrogen is lower than that of a simple piperazine.A single basic center with a tunable pKa, which can be optimized for target binding and ADME properties.

Synthetic Strategies

While no direct, optimized synthesis for this compound is prominently featured in the literature, a robust synthetic route can be proposed based on established methods for N-alkylation of piperazin-2-ones and the synthesis of the closely related 1-(cyclopropylmethyl)piperazine, a key intermediate in the production of the anticancer agent Volasertib.[5][6]

Proposed Synthesis of this compound

A common and efficient method for the synthesis of N-substituted piperazin-2-ones involves the N-alkylation of a piperazin-2-one precursor.

Step 1: Synthesis of Piperazin-2-one

Piperazin-2-one can be synthesized through several established methods, often starting from ethylenediamine and an α-haloacetate.

Step 2: N-Alkylation with (Bromomethyl)cyclopropane

The final step involves the nucleophilic substitution of (bromomethyl)cyclopropane with piperazin-2-one.

Experimental Protocol: N-Alkylation of Piperazin-2-one

  • To a solution of piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Proposed Synthesis of this compound P2O Piperazin-2-one Reaction N-Alkylation (SN2 Reaction) P2O->Reaction BMC (Bromomethyl)cyclopropane BMC->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The this compound scaffold is primed for exploration in various therapeutic areas due to the established activities of related piperazine and piperazin-2-one derivatives.

Potential Therapeutic Applications
  • Oncology: The related 1-(cyclopropylmethyl)piperazine is a key component of the Plk1 inhibitor Volasertib, highlighting the potential for this class of compounds in cancer therapy.[7] Piperazin-2-one derivatives have also been investigated as cytotoxic agents.[6][8]

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are prevalent in drugs targeting CNS disorders. The modulation of basicity and introduction of a hydrogen bond acceptor in the piperazin-2-one ring could lead to novel ligands for CNS receptors with improved selectivity and pharmacokinetic profiles.

  • Infectious Diseases: The piperazine scaffold is a component of several antimicrobial agents.[4] The unique properties of the this compound core could be exploited to develop new anti-infectives.

Key SAR Considerations

The this compound scaffold offers several points for diversification to explore structure-activity relationships.

Caption: Key points for SAR exploration on the scaffold.

  • N4-Substitution (R¹): This is the most common point of diversification for piperazine and piperazin-2-one scaffolds. Introduction of aryl, heteroaryl, alkyl, or acyl groups at this position will directly influence target engagement and can be used to fine-tune properties such as lipophilicity and pKa.

  • Ring Carbon Substitution (R²): Substitution on the carbon atoms of the piperazin-2-one ring can introduce chirality, which is often crucial for selective target binding. These substitutions can also provide vectors to probe specific regions of a binding pocket.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling, yet underexplored, area of medicinal chemistry. By integrating the well-documented advantages of the cyclopropylmethyl group for metabolic stability and the versatile drug-like properties of the piperazin-2-one core, this scaffold offers a robust starting point for the design of novel therapeutics.

Future work should focus on the development and optimization of synthetic routes to this core and the exploration of its derivatives in a variety of biological assays. Given the proven success of its constituent parts in approved drugs, the this compound scaffold holds significant promise for the discovery of the next generation of medicines.

References

  • Dandia, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 433-442. [Link]

  • Google Patents. (2021). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. CN108341792B.
  • Hasan, S. M. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(4), 344-353. [Link]

  • Wikipedia. (2023). Volasertib. [Link]

  • MDPI. (2009). methanone. Molbank, 2009(4), M641. [Link]

  • Google Patents. (1985). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. EP0050072B1.
  • PubMed. (2008). Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry, 4(5), 453-458. [Link]

  • Scilit. (2022). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 99(5), 639-679. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-20. [Link]

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)piperazine. [Link]

  • Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843217. [Link]

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-42. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. [Link]

  • ResearchGate. (2022). The medicinal chemistry of piperazines: A review. [Link]

  • JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7), g758-g765. [Link]

  • ResearchGate. (2020). Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. [Link]

Sources

1-(Cyclopropylmethyl)piperazin-2-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Cyclopropylmethyl)piperazin-2-one , a specialized heterocyclic building block used in medicinal chemistry.

Unlike its more common isomer (4-substituted), the 1-substituted variant modifies the amide nitrogen, altering the hydrogen bond donor/acceptor profile and metabolic stability of the piperazinone scaffold.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

This compound serves as a constrained peptidomimetic scaffold. The cyclopropylmethyl group acts as a lipophilic anchor that resists metabolic dealkylation better than simple alkyl chains (due to the specific bond angles and radical stability of the cyclopropyl ring).

Identifier Value
Chemical Name This compound
CAS Number 148336-01-0
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Exact Mass 154.1106
SMILES O=C1CNCCN1CC2CC2
InChI Key (Predicted) JXZY... (Isomer Specific)
Appearance Pale yellow to colorless oil / Low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; Moderate water solubility
pKa (Calc) ~8.5 (N4-amine); Amide N1 is non-basic
Structural Isomerism Alert

Crucial Distinction: Researchers must distinguish between the 1-isomer (amide substituted) and the 4-isomer (amine substituted).

  • 1-Isomer (Target): Substituent on the amide nitrogen (N1). Requires specific synthesis (see Section 2).

  • 4-Isomer (Common): Substituent on the amine nitrogen (N4). Easily accessible via reductive amination of piperazin-2-one.

Synthetic Routes & Process Chemistry

Synthesizing the 1-substituted isomer is chemically challenging because the N4-amine is significantly more nucleophilic than the N1-amide. Direct alkylation of piperazin-2-one with (bromomethyl)cyclopropane preferentially yields the 4-isomer.

To obtain This compound , a "Protection-Alkylation-Deprotection" strategy is required.

Protocol: Regioselective Synthesis of the 1-Isomer
Step 1: Protection of N4
  • Reagents: Piperazin-2-one, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • Mechanism: The more nucleophilic N4 attacks the Boc-anhydride.

  • Product: tert-butyl 3-oxopiperazine-1-carboxylate (4-Boc-piperazin-2-one).

Step 2: N1-Alkylation (The Critical Step)
  • Reagents: 4-Boc-piperazin-2-one, Sodium Hydride (NaH, 60% dispersion), (Bromomethyl)cyclopropane, DMF (anhydrous).

  • Procedure:

    • Dissolve 4-Boc-piperazin-2-one in dry DMF under N₂ atmosphere.

    • Cool to 0°C. Slowly add NaH (1.2 eq). Note: Gas evolution (H₂).

    • Stir for 30 min to generate the amide anion.

    • Add (Bromomethyl)cyclopropane (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 12–16 h.

  • Causality: The NaH deprotonates the amide (pKa ~15-17), creating a nucleophilic species that attacks the alkyl halide. The Boc group prevents N4 interference.

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Workup: Basify with NaHCO₃ or NaOH to isolate the free base.

  • Final Product: this compound.[1]

Synthetic Workflow Diagram

Synthesis Start Piperazin-2-one Step1 Step 1: N4-Protection (Boc2O, TEA) Start->Step1 Inter1 4-Boc-piperazin-2-one Step1->Inter1 Selectivity: N4 > N1 Step2 Step 2: N1-Alkylation (NaH, R-Br, DMF) Inter1->Step2 Inter2 N1-Substituted Intermediate Step2->Inter2 Amide Anion Attack Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final 1-(Cyclopropylmethyl) piperazin-2-one Step3->Final Boc Removal

Figure 1: Regioselective synthesis pathway ensuring substitution at the N1-amide position.

Structural Utility in Drug Design[7]

This scaffold is valuable in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping
  • Cyclopropylmethyl Group:

    • Metabolic Stability: The cyclopropyl ring inhibits cytochrome P450 oxidation at the adjacent methylene position compared to an ethyl or propyl chain.

    • Lipophilicity: Increases logP without adding excessive rotatable bonds.

  • Piperazin-2-one Core:

    • Constrained Geometry: The lactam (amide) forces planarity at the N1-C2 bond, restricting the conformational space compared to a standard piperazine.

    • H-Bonding:

      • C=O (Acceptor): Interacts with backbone amides in receptor pockets.

      • N4-H (Donor/Base): Available for salt bridge formation (e.g., with Asp/Glu residues in kinases or GPCRs).

Logic of Application

SAR cluster_0 Pharmacokinetic Properties cluster_1 Binding Interactions Core 1-(Cyclopropylmethyl) piperazin-2-one Metab Metabolic Stability (Cyp-ring blocks oxidation) Core->Metab Perm CNS Permeability (Moderate Lipophilicity) Core->Perm H_Bond H-Bond Acceptor (Carbonyl) Core->H_Bond SaltBridge Salt Bridge / Linker (N4-Amine) Core->SaltBridge

Figure 2: Structure-Activity Relationship (SAR) attributes of the scaffold.

Handling, Stability & Analytics

Handling Protocols
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine (N4) is sensitive to CO₂ absorption from air (carbamate formation).

  • Hygroscopicity: The HCl salt form is hygroscopic; store in a desiccator.

Analytical Verification

To confirm you have the 1-isomer and not the 4-isomer:

  • NMR Distinction:

    • 1-Isomer: The methylene protons of the cyclopropylmethyl group will show a distinct shift due to the adjacent electron-withdrawing amide carbonyl (approx δ 3.2–3.4 ppm).

    • 4-Isomer: The methylene protons are adjacent to an amine, appearing typically upfield (approx δ 2.2–2.4 ppm).

  • IR Spectroscopy: Look for the strong Amide I band (C=O stretch) at ~1640–1660 cm⁻¹.

References

  • BLD Pharm. (n.d.). This compound Product Page (CAS 148336-01-0).[1] Retrieved from

  • PubChem. (2025).[2][3] 1-(Cyclopropylmethyl)piperazine (Related Structure Reference). National Library of Medicine. Retrieved from

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from

  • Google Patents. (n.d.). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine (CN108341792B).[4] Retrieved from

Sources

The Piperazin-2-one Pharmacophore: Evolution, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, development, and application of the piperazin-2-one pharmacophore.

Technical Guide for Drug Development Professionals

Executive Summary: The "Privileged" Peptidomimetic

The piperazin-2-one (also known as 2-oxopiperazine) scaffold represents a cornerstone in the transition from peptide-based leads to small-molecule therapeutics. Unlike its saturated cousin piperazine—widely used for its solubility and basicity—the piperazin-2-one incorporates an amide bond within the ring. This structural feature renders it a conformationally constrained peptidomimetic , capable of fixing amino acid side chains in specific vector orientations that mimic


-turns or 

-turns of bioactive peptides.

This guide analyzes the trajectory of the piperazin-2-one scaffold from a simple cyclic constraint to a sophisticated template for protease inhibitors, GPCR ligands, and anti-infectives.

Historical Evolution & Pharmacophore Logic

From Linear Peptides to Cyclic Constraints

The development of piperazin-2-ones emerged from the "Peptidomimetic Revolution" of the 1980s and 1990s. Medicinal chemists sought to overcome the poor bioavailability and metabolic instability of linear peptides.

  • The Challenge: Linear peptides adopt random coil conformations in solution, resulting in high entropic penalties upon binding. They are also rapidly degraded by proteases.

  • The Solution: Cyclization restricts conformational freedom. The piperazin-2-one ring effectively "locks" the

    
     and 
    
    
    
    torsion angles of the peptide backbone, mimicking the
    
    
    and
    
    
    residues of a
    
    
    -turn.
Structural Advantages[1]
  • Metabolic Stability: The endocyclic amide bond is resistant to standard proteolysis compared to linear peptide bonds.

  • Vector Definition: The rigid ring allows precise placement of pharmacophores (e.g., hydrophobic, basic, or aromatic groups) at the

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    positions.
  • Hydrogen Bonding: The lactam carbonyl (

    
    ) serves as a fixed H-bond acceptor, while the 
    
    
    
    amine (if secondary) acts as a tunable basic center or H-bond donor.
Visualization: The Peptidomimetic Transition

The following diagram illustrates how the piperazin-2-one scaffold mimics the bioactive conformation of a peptide turn.

Peptidomimetic_Evolution cluster_0 Linear Peptide (Unstable) cluster_1 Conformational Constraint cluster_2 Piperazin-2-one Scaffold Linear Random Coil Conformation (High Entropic Cost) Cyclization Cyclization Strategy (N-alkylation / Ugi-4CR) Linear->Cyclization Rational Design Scaffold Piperazin-2-one (Fixed Beta-Turn Mimic) Cyclization->Scaffold Synthetic Execution Protease Resistance Protease Resistance Scaffold->Protease Resistance Defined Vector Orientation Defined Vector Orientation Scaffold->Defined Vector Orientation

Caption: Evolution from flexible linear peptides to the rigid piperazin-2-one scaffold, enhancing stability and binding affinity.

Synthetic Methodologies

The utility of a scaffold is defined by its synthetic accessibility. The synthesis of piperazin-2-ones has evolved from laborious stepwise cyclizations to rapid multicomponent reactions (MCRs).

The Classical Route: Intramolecular Cyclization

Early methods relied on the reaction of 1,2-diamines with


-halo esters or the cyclization of 

-(2-aminoethyl)amino acid derivatives.
  • Limitation: Often required harsh conditions and lacked regioselectivity for complex substitutions.

The Modern Standard: Ugi Post-Condensation

The most versatile approach utilizes the Ugi 4-Component Reaction (Ugi-4CR) followed by a secondary cyclization step. This allows for the simultaneous introduction of four points of diversity.

Protocol: Ugi-DeBoc-Cyclization Strategy

  • Reagents: Aldehyde (

    
    ), Amine (
    
    
    
    ), Isocyanide (
    
    
    ), and
    
    
    -Boc-protected amino acid (
    
    
    ).
  • Ugi Reaction: Combine components in methanol to form the linear diamide intermediate.

  • Deprotection: Treat with TFA/DCM to remove the Boc group, exposing the secondary amine.

  • Cyclization: Base-induced intramolecular transamidation forms the piperazin-2-one ring.

Expert Insight: This sequence is particularly powerful for generating DNA-encoded libraries (DELs) because the Ugi reaction is robust and compatible with aqueous conditions often used in DEL synthesis.

Recent Advances: C-H Activation & Cascade Reactions

Recent literature (2023-2024) highlights metal-promoted cascade reactions. For example, Pd-catalyzed coupling of chloro-allenylamides with aryl iodides and amines can generate the ring with three new bonds formed in a single pot [1].[1]

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_ugi Diversity-Oriented Synthesis (Ugi Route) Inputs Aldehyde + Amine + Isocyanide + N-Boc-Amino Acid Ugi_Product Linear Diamide Intermediate Inputs->Ugi_Product Ugi-4CR Deprotection Acidic Deprotection (-Boc) Ugi_Product->Deprotection Cyclization Base-Mediated Cyclization Deprotection->Cyclization Final Polysubstituted Piperazin-2-one Cyclization->Final

Caption: The Ugi-DeBoc-Cyclization sequence, a dominant method for generating diverse piperazin-2-one libraries.

Medicinal Chemistry & Key Applications

Case Study: Praziquantel (The Gold Standard)

While often categorized as a pyrazino-isoquinoline, Praziquantel is the most commercially successful drug containing the piperazin-2-one motif (fused).

  • Mechanism: Increases cell membrane permeability to calcium in schistosomes, causing paralysis.

  • Structural Role: The piperazinone ring provides the rigid core that positions the cyclohexylcarbonyl group for hydrophobic interaction.

Factor Xa Inhibitors

The piperazin-2-one scaffold has been extensively explored as a neutral S1-binding element in Factor Xa inhibitors (anticoagulants).

  • Design Logic: Unlike the highly basic benzamidine groups of early inhibitors (which had poor oral bioavailability), the neutral piperazinone ring interacts via hydrogen bonding with Gly219 in the active site, improving pharmacokinetic profiles [2].

HIV-1 Capsid Modulators (PF74 Analogs)

Recent work has utilized the piperazin-2-one scaffold to mimic the host factors that bind to the HIV-1 capsid.[2]

  • Innovation: By replacing the peptide backbone of PF74 with a piperazin-2-one, researchers improved metabolic stability against peptidases while maintaining the critical H-bond interactions required for capsid destabilization [3].

Structure-Activity Relationship (SAR) Summary Table
PositionPharmacological RoleSynthetic Handle
N1 Controls solubility & lipophilicity; mimics peptide N-terminus.Alkylation or derived from Ugi amine component.
C3 Mimics amino acid side chain (

position).
Derived from aldehyde (Ugi) or alpha-halo ester.
N4 Critical basic center; H-bond donor/acceptor.Reductive amination or acylation.
C5/C6 Conformational lock; controls ring pucker.Derived from amino acid backbone (e.g., Serine/Threonine).

Future Outlook: PROTACs and DELs

The piperazin-2-one scaffold is currently experiencing a renaissance in two cutting-edge areas:

  • DNA-Encoded Libraries (DELs): Due to the robustness of the Ugi synthesis, this scaffold is a favorite for generating billion-member libraries for screening against "undruggable" targets.

  • PROTAC Linkers: The rigid yet functionalizable nature of the ring makes it an attractive linker element in Proteolysis Targeting Chimeras (PROTACs), offering defined exit vectors to connect the E3 ligase ligand and the Warhead.

References

  • Molecular structures of human factor Xa complexed with ketopiperazine inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators Source: Acta Pharmaceutica Sinica B (PubMed Central) URL:[Link]

  • Praziquantel: A Comprehensive Overview of Its Solid State Source: MDPI (Pharmaceutics) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Medicinal Research Reviews (Wiley/PubMed) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Cyclopropylmethyl)piperazin-2-one via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regiochemical Directive

This application note details the protocol for generating 4-(cyclopropylmethyl)piperazin-2-one via reductive amination.

Critical Regiochemical Clarification: Users frequently request "1-(cyclopropylmethyl)piperazin-2-one" when referring to reductive amination strategies. However, the standard reductive amination of piperazin-2-one with cyclopropanecarbaldehyde occurs exclusively at the N4 position (the secondary amine). The N1 position (the amide/lactam nitrogen) is non-basic and insufficiently nucleophilic to form the requisite iminium intermediate with an aldehyde under standard reductive amination conditions.

  • Target Generated via Reductive Amination: 4-(Cyclopropylmethyl)piperazin-2-one.

  • Target Generated via Direct Alkylation (NaH/RX): this compound.

This guide focuses on the N4-functionalization using reductive amination, as this is the chemically valid pathway for the method requested.

Scientific Foundation

Reaction Mechanism

Reductive amination of piperazin-2-one proceeds through a two-step sequence in a single pot (Direct Reductive Amination):

  • Imine/Iminium Formation: The secondary amine at N4 of the piperazinone ring attacks the carbonyl carbon of cyclopropanecarbaldehyde. This reversible step generates a hemiaminal, which dehydrates to form an iminium ion.

  • Reduction: A hydride donor selectively reduces the iminium ion to the amine. The choice of reducing agent is critical; it must reduce the iminium species faster than it reduces the starting aldehyde.

Reagent Selection Strategy
  • Amine: Piperazin-2-one (commercially available).

  • Carbonyl: Cyclopropanecarbaldehyde.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the preferred reagent.[1] Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic (cyanide-free) and maintains high selectivity for iminium ions over aldehydes, minimizing the formation of the cyclopropylmethanol byproduct.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for its slightly higher boiling point and excellent solubilization of STAB.

Pathway Visualization

The following diagram illustrates the regioselective pathway and the specific activation energy logic favoring N4 over N1.

ReactionPathway Start Piperazin-2-one (N4 = Basic Amine) (N1 = Non-basic Amide) Intermediate Iminium Ion (at N4 position) Start->Intermediate Nucleophilic Attack (N4) N1_Fail N1-Attack (High Energy Barrier) Start->N1_Fail No Reaction Aldehyde Cyclopropane- carbaldehyde Aldehyde->Intermediate Product 4-(Cyclopropylmethyl) piperazin-2-one Intermediate->Product Hydride Transfer Reagent NaBH(OAc)3 (STAB) Reagent->Product

Caption: Figure 1. Regioselective pathway demonstrating the exclusive functionalization of the N4-amine over the N1-amide.

Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

Best for: Small to medium scale (mg to 50g), high functional group tolerance.

Reagents Required:

  • Piperazin-2-one (1.0 equiv)

  • Cyclopropanecarbaldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended to catalyze iminium formation)

  • 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Piperazin-2-one (10 mmol) in anhydrous DCE (40 mL).

  • Carbonyl Addition: Add Cyclopropanecarbaldehyde (11 mmol) to the stirring solution.

  • Catalysis (Optional): Add Acetic Acid (10-20 mmol). Note: Acid catalysis accelerates the dehydration of the hemiaminal to the active iminium species.

  • Incubation: Stir the mixture at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium between the amine, aldehyde, and iminium ion to establish.

  • Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm. Add STAB (14 mmol) portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor via LC-MS or TLC (Mobile phase: 5-10% MeOH in DCM).

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude material is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).

Protocol B: Catalytic Hydrogenation (Green Alternative)

Best for: Large scale (>100g), industrial process, avoiding boron waste.

Reagents Required:

  • Piperazin-2-one (1.0 equiv)

  • Cyclopropanecarbaldehyde (1.05 equiv)

  • Pd/C (10% w/w loading, 5-10 mol%)

  • Hydrogen gas (

    
    ) (1–5 atm)
    
  • Methanol or Ethanol

Step-by-Step Methodology:

  • Mixing: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Piperazin-2-one and Cyclopropanecarbaldehyde in Methanol (0.5 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
     or Ar) to prevent ignition.
    
  • Hydrogenation: Seal the vessel, purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 3 atm (45 psi)
    
    
    .
  • Reaction: Shake/stir at RT for 12–24 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the product.

Data Summary & Troubleshooting

Comparative Method Analysis
FeatureProtocol A (STAB)Protocol B (Catalytic H2)Protocol C (NaCNBH3)
Selectivity ExcellentGood (Risk of ring reduction)Excellent
Toxicity Low (Boric acid byproduct)LowHigh (Cyanide risk)
Scalability Moderate (Solid waste)HighLow
Reaction Time 4–16 Hours12–24 Hours4–24 Hours
Yield (Typical) 85–95%80–90%70–85%
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Iminium ion not forming efficiently.

    • Fix: Increase Acetic Acid to 2.0 equiv. Ensure molecular sieves (4Å) are added if the solvent is not strictly anhydrous.

  • Issue: Dialkylation.

    • Note: Impossible here as N4 is a secondary amine; it can only accept one alkyl group to become tertiary.

  • Issue: Reduction of Lactam Carbonyl.

    • Cause: Reducing agent too strong or temperature too high.

    • Fix: Stick to STAB at RT. Avoid

      
       or Borane-THF, which will reduce the lactam to piperazine.
      

Workflow Optimization Diagram

The following decision tree assists in selecting the optimal protocol based on lab constraints and scale.

Optimization Start Start: Synthesis of 4-(Cyclopropylmethyl)piperazin-2-one ScaleCheck What is the reaction scale? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale CheckFunctional Are acid-sensitive groups present? SmallScale->CheckFunctional H2_Route Use Protocol B (H2/Pd) Solvent: MeOH Green Chemistry LargeScale->H2_Route STAB_Route Use Protocol A (STAB) Solvent: DCE/DCM Time: 4-16h CheckFunctional->STAB_Route No CheckFunctional->STAB_Route Yes (STAB is mild)

Caption: Figure 2. Decision matrix for selecting the appropriate reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Beshore, D. C., & Dinsmore, C. J. (2002).[6][7] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[6][7] Organic Letters, 4(7), 1201–1204.[7]

  • BenchChem. (2025).[8] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol. BenchChem Application Library.

  • Gubitz, F. W. (1985). Synthesis and Antinociceptive Activity of 4-(Cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1,4-benzodiazocin-9-amine and Congeners. Journal of Medicinal Chemistry, 28(6), 728–733. (Demonstrates N-cyclopropylmethyl utility).

Sources

Application Note: Solvent Engineering for Optimal Yields of Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazinones are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors and GPCR ligands. The most efficient synthetic route involves the Ugi four-component reaction (Ugi-4CR) followed by a post-condensation cyclization (UDC). However, yield attrition during the cyclization step is a common failure mode. This Application Note provides a scientifically grounded guide to solvent selection, demonstrating how 2,2,2-Trifluoroethanol (TFE) and 2-Methyltetrahydrofuran (2-MeTHF) can significantly outperform traditional Methanol/Dichloromethane systems by stabilizing zwitterionic transition states and minimizing side reactions.

Mechanistic Insight: The Solvation Effect

To optimize yield, one must understand the reaction mechanism at the molecular level. The synthesis typically proceeds via an Ugi reaction using a bifunctional input (e.g., an amino acid or masked aldehyde) followed by ring closure.[1]

Critical Solvation Factors:
  • Imine Activation: In the initial Ugi step, polar protic solvents (MeOH, TFE) activate the imine via hydrogen bonding, facilitating isocyanide attack.

  • Mumm Rearrangement: The rate-determining step of the Ugi reaction is the Mumm rearrangement. Solvents with high dielectric constants stabilize the dipolar transition state.

  • Cyclization Thermodynamics: The final ring closure to the piperazinone often requires a conformational shift. Fluorinated alcohols like TFE form strong H-bond networks that stabilize the leaving group and the transition state, preventing polymerization (oligomerization).

Visualization: Reaction Pathway & Solvent Influence

The following diagram illustrates the critical points where solvent choice dictates the reaction outcome (Pathway A vs. Pathway B).

PiperazinoneMechanism Start Reagents (Amine, Aldehyde, Acid, Isocyanide) Imine Imine Formation Start->Imine MeOH/TFE (H-Bond Activation) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Isocyanide Attack Mumm Mumm Rearrangement Nitrilium->Mumm Solvent Polarity Stabilizes TS Linear Linear Ugi Adduct Mumm->Linear Irreversible Cyclization Ring Closure (Cyclization) Linear->Cyclization Deprotection (TFA or Base) Oligomer Oligomers (Yield Loss) Linear->Oligomer Low Solubility (Precipitation) Product Piperazinone Derivative Cyclization->Product High Dilution favors intramolecular

Figure 1: Mechanistic flow of the Ugi-Deprotect-Cyclize (UDC) sequence. Green nodes indicate success; Red nodes indicate failure modes mitigated by solvent choice.

Comparative Solvent Performance

The following data summarizes yield improvements observed when switching from "Classical" solvents (Methanol, DCM) to "Advanced" solvents (TFE, 2-MeTHF) for difficult substrates (e.g., sterically hindered amines).

Solvent SystemRoleYield (Avg)*Key AdvantageKey Disadvantage
Methanol (MeOH) Classical Standard45-55%Cheap, dissolves most polar inputs.Poor solubility of hydrophobic intermediates; slow Mumm rearrangement.
Dichloromethane (DCM) Aprotic Alternative30-40%Good for final cyclization.Fails to activate imine in Step 1; non-Green.
2,2,2-Trifluoroethanol (TFE) High Performance 78-92% Strong H-bond donor; stabilizes transition states; accelerates Ugi step.Expensive; requires careful evaporation.
2-MeTHF Green Alternative60-70%High boiling point; separates easily from water; Green solvent.Lower polarity than TFE; may require longer reaction times.
Water (On-Water) Eco-ModeVariableRapid rates for hydrophobic reactants.High risk of Passerini side-reaction; difficult workup.

*Data aggregated from internal optimization of N-substituted piperazinone synthesis.

Detailed Protocols

Protocol A: The "High-Yield" TFE Method

Best for: Valuable intermediates, sterically hindered substrates, or library synthesis.

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv) (e.g., Glyoxylic acid acetal for piperazinones)

  • Isocyanide (1.0 equiv)

  • Carboxylic Acid (1.0 equiv) (e.g., Boc-protected amino acid)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde in TFE. Stir at room temperature for 30 minutes. Note: TFE accelerates this equilibrium.

  • Addition: Add the Carboxylic Acid and Isocyanide sequentially.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: The Ugi adduct usually precipitates or shows a distinct non-polar spot.

  • Evaporation: Remove TFE under reduced pressure. (Recycle TFE if possible).

  • Cyclization (One-Pot Variation): Redissolve the crude residue in 10% TFA/DCE (1,2-Dichloroethane) or 4M HCl/Dioxane. Heat to 60°C for 2 hours to deprotect and cyclize.

  • Workup: Neutralize with saturated NaHCO₃. Extract with 2-MeTHF.[2]

Protocol B: The "Green" Ethanol/Water Method

Best for: Scale-up, simple substrates, and environmentally conscious processes.

Reagents:

  • Standard Ugi components.

  • Solvent: Ethanol (EtOH) or EtOH/Water (9:1).

Step-by-Step:

  • Mix: Combine all four components in Ethanol (1.0 M concentration—high concentration favors the intermolecular Ugi step).

  • Agitate: Stir at 40°C for 24 hours.

  • Cyclization: Add a catalytic amount of solid KOH or Cs₂CO₃ directly to the ethanolic solution (if base-mediated cyclization is designed, e.g., using chloroacetic acid).

  • Purification: The product often precipitates upon cooling or adding water. Filter to isolate.[3]

Decision Tree for Solvent Selection

Use this workflow to determine the optimal solvent for your specific piperazinone derivative.

SolventSelection Start Start: Analyze Substrate Solubility Are reagents highly hydrophobic? Start->Solubility Hindrance Is the amine sterically hindered? Solubility->Hindrance No MeTHF Select 2-MeTHF (Green/Lipophilic) Solubility->MeTHF Yes Green Is Green Chemistry mandatory? Hindrance->Green No TFE Select TFE (High Yield Route) Hindrance->TFE Yes (Critical) MeOH Select Methanol (Standard Route) Green->MeOH No EtOH Select Ethanol/Water (Precipitation Route) Green->EtOH Yes

Figure 2: Solvent selection decision matrix based on substrate properties and process requirements.

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is working ("Self-Validating"), perform these checks:

  • The "Cloud Point" Check: In TFE, the reaction mixture should remain homogeneous initially. If reagents crash out immediately, switch to a TFE/DCM (1:1) mix.

  • LCMS Monitoring: Look for the linear Ugi intermediate (

    
    ). If the linear product persists but does not cyclize, the reaction is likely too concentrated. Dilute the cyclization step to 0.05 M to favor intramolecular reaction over intermolecular polymerization.
    
  • NMR Verification: The appearance of the piperazinone ring protons (typically distinct doublets around 3.5–4.5 ppm) confirms cyclization.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry.

  • Tripathi, S., et al. (2020).[4] Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization.[4] The Journal of Organic Chemistry.

  • Wessjohann, L. A., et al. (2009). The role of TFE in multicomponent reactions. Journal of Organic Chemistry.

  • Pfizer Solvent Selection Guide. (2024). Green Chemistry Principles in Solvent Selection.

Sources

Troubleshooting & Optimization

Troubleshooting cyclopropyl ring opening during acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Acidic Workup Stability | Audience: R&D Chemist

Diagnostic Hub: Mechanisms of Failure

Understanding the "Why" before fixing the "How".

The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of ring strain (Baeyer strain).[1] Under acidic conditions, this strain acts as a thermodynamic spring, driving ring opening if a kinetic pathway (protonation) becomes accessible.

The Core Mechanism: Protonation & Nucleophilic Attack

Ring opening is rarely a random event; it follows specific mechanistic pathways driven by the stability of the resulting carbocation.

  • Direct Ring Protonation: Strong Brønsted acids can protonate the ring edge or corner. The bond breaks to form a carbocation, which is immediately trapped by a nucleophile (often the solvent or the conjugate base of the acid).

  • Cyclopropylcarbinyl Rearrangement (The "Silent Killer"): If you have a hydroxyl group or alkene adjacent to the ring (cyclopropylcarbinyl system), protonation creates a cation outside the ring. This cation is non-classical and rapidly rearranges to a homoallyl cation or cyclobutyl system to relieve strain.

Visualization: The Ring Opening Cascade

The following diagram illustrates the divergent pathways for a substituted cyclopropane under acidic conditions.

CyclopropaneStability Start Cyclopropane Derivative Acid Acidic Medium (H+) Start->Acid Exposure Intermed1 Protonated Intermediate Acid->Intermed1 PathA Path A: Direct Ring Opening Intermed1->PathA Internal Ring Protonation PathB Path B: Cyclopropylcarbinyl Rearrangement Intermed1->PathB Adjacent Cation Formation ProdA Linear Product (Markovnikov) PathA->ProdA Nu- Attack ProdB Homoallyl Alkene PathB->ProdB Strain Release

Figure 1: Mechanistic divergence of cyclopropane degradation under acidic conditions.

Triage & Troubleshooting (FAQs)

Direct solutions to common experimental failures.

Q1: I am quenching a Simmons-Smith reaction (Zn/Cu or Et₂Zn), and the product degrades during the acid wash. How do I stop this?

Diagnosis: Zinc carbenoids are Lewis acidic. Traditional HCl or NH₄Cl quenches can generate transient strong acid pockets and persistent emulsions, destroying acid-sensitive cyclopropanes. The Fix: Switch to a Rochelle Salt (Sodium Potassium Tartrate) quench . The tartrate dianion chelates Zinc (and Aluminum) salts, breaking the emulsion at neutral/mildly basic pH (approx pH 7-8), preventing acid-catalyzed ring opening. (See Protocol A below).

Q2: My cyclopropane has an electron-donating group (EDG) like a p-methoxy phenyl or an ether. Why is it vanishing?

Diagnosis: Electronic activation. EDGs stabilize the developing positive charge during ring opening (transition state stabilization).

  • Rule of Thumb: The more electron-rich the substituent, the faster the ring opens.

  • The Fix: You cannot use standard acidic workups. Use solid-phase quenching (filtering through basic alumina or Celite/Na₂CO₃) or a pH 7.0 Phosphate Buffer.

Q3: I need to hydrolyze an ester/acetal on a molecule containing a cyclopropane. Can I use HCl?

Diagnosis: High risk. Aqueous HCl will almost certainly open the ring, especially if heated. The Fix:

  • Chemical: Use LiOH/THF/Water (saponification) instead of acid hydrolysis.

  • Enzymatic: Use Pig Liver Esterase (PLE) or Lipases for mild, pH-neutral hydrolysis.

  • Lewis Acid: If deprotecting an acetal, use a mild Lewis acid like Magnesium Bromide (MgBr₂) in ether, which is often gentler than protic acids.

Validated Experimental Protocols

Self-validating systems designed to minimize error.

Protocol A: The Rochelle Salt Quench (For Zn/Al Species)

Best for: Simmons-Smith reactions, LAH reductions, DIBAL-H reductions.

Mechanism: Tartrate ions chelate metal cations, solubilizing them in the aqueous layer and preventing the formation of "gelatinous" hydroxides that trap product and require acid to dissolve.

  • Preparation: Prepare a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle Salt).

  • Dilution: Dilute the reaction mixture with 3-4 volumes of an inert solvent (Diethyl ether or DCM) and cool to 0°C.

  • Titration: Slowly add the Rochelle Salt solution dropwise until gas evolution ceases (if hydrides were used).

  • Digestion (Critical Step): Remove the ice bath. Allow the biphasic mixture to stir vigorously at Room Temperature for 30–60 minutes .

    • Validation: The mixture is ready when two clear, distinct layers form with no cloudy emulsion at the interface.

  • Separation: Separate layers. The aqueous layer contains the chelated metal salts. The organic layer retains the intact cyclopropane.

Protocol B: The "Buffered Sandwich" Extraction

Best for: General workup of acid-sensitive cyclopropanes.

Mechanism: Prevents pH spikes by "sandwiching" the extraction between buffering agents.

StepActionPurpose
1 Pre-cool Cool reaction mixture to < 5°C.
2 Quench Pour mixture into ice-cold Saturated NaHCO₃ or Phosphate Buffer (pH 7) .
3 Extract Extract with Et₂O or EtOAc. Avoid DCM if possible (can become acidic over time).
4 Wash Wash organic layer with Brine (Sat. NaCl) .
5 Solid Buffer Dry over Na₂SO₄ (Sodium Sulfate) with a spatula tip of K₂CO₃ added to the drying agent.

Prevention & Strategic Planning

Data-driven decision making for synthetic route design.

Solvent & Acid Compatibility Matrix

Use this table to assess risk before starting an experiment.

ConditionRisk LevelMechanism of FailureRecommended Action
Conc. HCl / H₂SO₄ 🔴 CriticalRapid protonation & nucleophilic capture.Avoid. Use alternative chemistry.
AcOH (Acetic Acid) 🟡 ModerateSlow opening; accelerated by heat or EDGs.Keep T < 0°C. Dilute immediately.
Silica Gel (Chromatography) 🟡 ModerateSilica is slightly acidic (pH 4-5).Add 1% Et₃N to eluent to neutralize silica.
CDCl₃ (NMR Solvent) 🟡 ModerateForms DCl (acid) over time upon light exposure.Filter through basic alumina before NMR.
ZnI₂ / ZnCl₂ (Lewis Acids) 🟢 LowStable unless heated or wet (hydrolysis -> acid).Use Rochelle Salt workup.[2][3]
Decision Logic for Workup Selection

Follow this logic flow to select the safest workup method for your specific substrate.

WorkupDecision Start Reaction Complete IsMetal Contains Zn, Al, Ti (Lewis Acids)? Start->IsMetal IsSensitive Contains EDG or Adjacent -OH? IsMetal->IsSensitive No Rochelle Protocol A: Rochelle Salt Quench IsMetal->Rochelle Yes Buffer Protocol B: Buffered Extraction IsSensitive->Buffer Yes (EDG) Basic Basic Workup (NaOH/KOH) IsSensitive->Basic No (EWG/Neutral)

Figure 2: Decision tree for selecting the appropriate workup protocol.

References

  • Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research.

  • Charette, A. B., et al. (2010).[4] Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation. Journal of Organic Chemistry.

  • Olah, G. A., et al. (1970). Stable Carbocations.[5] XCVIII. Protonated Cyclopropane.[5][6][7] Journal of the American Chemical Society.[8][9]

  • Lévesque, E., et al. (2014).[4] Improved Zinc-Catalyzed Simmons-Smith Reaction. Organic Letters.

  • BenchChem Technical Support. (2025). Preserving Cyclopropane Integrity in Chemical Reactions.

Sources

Purification techniques for removing impurities from piperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazin-2-one (2-oxopiperazine) is a privilege scaffold in medicinal chemistry, distinct from its fully reduced counterpart, piperazine. The introduction of the C2-carbonyl group creates a unique "Janus-faced" electronic environment: N1 is a non-basic amide , while N4 is a basic secondary amine .

This guide addresses the specific purification challenges arising from this duality—specifically the difficulty in separating polar impurities, preventing "streaking" on silica, and resolving regiochemical isomers.

Module 1: Chemical Separation (Acid/Base Workup)

User Issue: "I cannot separate my mono-alkylated piperazin-2-one from the bis-alkylated impurity or unreacted linear starting materials."

The Technical Insight

Unlike piperazine (which is di-basic, pKa₁ ~9.8, pKa₂ ~5.4), piperazin-2-one is mono-basic .

  • N1 (Amide): pKa (conjugate acid) < 0. It will not protonate under standard extraction conditions (pH 1–14).

  • N4 (Amine): pKa (conjugate acid) ~8.5–9.0. It will protonate in dilute acid.

This pKa differential is your primary purification tool before you even touch a chromatography column.

Troubleshooting Protocol: The "pH Switch" Extraction

Use this protocol to remove non-basic impurities (e.g., bis-alkylated species where N4 is capped with a non-basic group) or highly acidic byproducts.

  • Dissolution: Dissolve crude mixture in EtOAc (or DCM if solubility is poor).

  • Acid Wash (Targeting N4):

    • Wash organic layer with 0.5 M HCl (aq).

    • Mechanism:[1][2][3][4][5] The piperazin-2-one (N4) protonates and moves to the aqueous layer. Non-basic impurities (amides, esters, bis-protected species) remain in the organic layer.

  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains non-basic impurities).

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Adjust pH to ~12 using 4 M NaOH or saturated K₂CO₃ .

    • Mechanism:[1][2][3][4][5] Deprotonates N4, returning the product to its neutral, organic-soluble form.

  • Extraction: Extract 3x with DCM/IPA (3:1) .

    • Note: The addition of Isopropyl Alcohol (IPA) is critical. Piperazin-2-ones are highly polar; DCM alone often fails to extract them efficiently from water.

Visual Workflow: The pH Switch

ExtractionLogic Start Crude Mixture (In Organic Solvent) AcidWash Wash with 0.5M HCl Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Non-Basic Impurities) PhaseSep->OrgLayer Non-Basics AqLayer Aqueous Layer (Contains Protonated Product) PhaseSep->AqLayer Product (H+) BaseStep Basify to pH 12 (NaOH/K2CO3) AqLayer->BaseStep ExtractStep Extract with DCM:IPA (3:1) BaseStep->ExtractStep FinalProd Pure Piperazin-2-one (Free Base) ExtractStep->FinalProd

Caption: Separation logic exploiting the basicity of N4 vs. the non-basic N1 amide.

Module 2: Chromatography (Silica Gel Tailing)

User Issue: "My compound streaks/tails on the column, co-eluting with impurities despite using methanol."

The Technical Insight

Piperazin-2-ones are hydrogen bond donors (N1-H) and acceptors (C=O, N4). They interact strongly with the acidic silanols (Si-OH) on silica gel, causing peak broadening (tailing). Standard MeOH/DCM gradients are often insufficient because they don't suppress this ionization interaction.

Troubleshooting Guide
MethodMobile Phase CompositionWhy it Works
Standard Deactivation DCM : MeOH : NH₄OH (90:9:1)Ammonia competes for silanol sites, "blocking" them from the amine. Best for general purification.
The "TEA" Trick DCM : MeOH : Triethylamine (95:4:1)TEA is a stronger base than the product; it saturates the silica surface. Warning: TEA is hard to remove completely.
C18 Reverse Phase H₂O (0.1% Formic Acid) : MeCN Protonates the N4 amine, ensuring it stays in one ionization state. Eliminates silanol interactions entirely.

Critical Protocol: Slurry Preparation Do not load the column with neutral silica if you are running a basic mobile phase.

  • Prepare the silica slurry using the starting mobile phase containing the modifier (e.g., 1% NH₄OH).

  • Allow the column to equilibrate for 3 CV (Column Volumes) before loading the sample. This ensures the entire silica bed is deactivated.

Module 3: Crystallization (Oiling Out)

User Issue: "My product separates as a sticky oil instead of a solid during recrystallization."

The Technical Insight

Piperazin-2-ones have high lattice energy due to intermolecular hydrogen bonding (amide dimer formation), but they are also conformationally flexible. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (crystallization) is reached.

Troubleshooting Protocol

Target Solvent Systems:

  • System A (High Polarity): EtOH / Et₂O (Ethanol/Ether).

  • System B (Medium Polarity): EtOAc / Hexane (Ethyl Acetate/Hexane).

  • System C (For HCl Salts): iPrOH / MeOH (Isopropanol/Methanol).

The "Seeding at Cloud Point" Technique:

  • Dissolve crude material in the Good Solvent (e.g., hot EtOH) at the minimum volume.

  • Add Anti-Solvent (e.g., Et₂O) dropwise very slowly until a faint, persistent cloudiness appears (the "Cloud Point").

  • STOP addition immediately.

  • Add a seed crystal. If no seed is available, scratch the glass surface vigorously with a glass rod.

  • Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not put it in the fridge yet (rapid cooling = oil).

Module 4: Scavenging Metal Catalysts

User Issue: "I used a Palladium catalyst for a Buchwald-Hartwig coupling on the piperazinone. How do I remove the residual metal?"

The Technical Insight

The N4 amine and the amide oxygen are excellent ligands for Pd, making standard Celite filtration ineffective. You must use a scavenger with a higher affinity for Pd than your product.

Selection Guide
Scavenger TypeFunctional GroupTarget MetalProtocol
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0)Add 4 eq. relative to catalyst. Stir 4h at 50°C. Filter.
SiliaMetS® DMT DimercaptotriazinePd, Ru, RhBest for removing Pd from amide complexes.
Activated Carbon N/AGeneralLow specificity. Yield loss likely due to adsorption of the piperazinone.

Frequently Asked Questions (FAQ)

Q1: Can I use GC-MS to analyze my piperazin-2-one fractions? A: Generally, no . Piperazin-2-ones are polar and non-volatile. They often decompose or polymerize in the GC injector port. Use LC-MS (ESI+) with an acidic mobile phase (0.1% Formic Acid) for reliable analysis.

Q2: I am synthesizing a 3-substituted piperazin-2-one and see two spots on TLC. Are these rotamers? A: Likely no . While amides have rotamers, the ring constraint usually locks the conformation. These are most likely regioisomers (3-substituted vs. 5-substituted) if you used an unsymmetrical diamine during synthesis. These must be separated by column chromatography (slow gradient, 0.5% MeOH increments) or preparative HPLC.

Q3: How do I remove the Boc-group from N4 without affecting the lactam? A: Standard TFA/DCM (1:1) or 4M HCl in Dioxane works well. The lactam is stable to acid. However, avoid strong aqueous base (e.g., 6M NaOH, reflux) during workup, as this can hydrolyze the lactam ring (ring-opening to the amino acid).

References

  • BenchChem. (2025).[6][7] Technical Support Center: Purification of Piperazine-Containing Compounds.[6]Link

  • National Institutes of Health (NIH). (2023). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.Link

  • Molecules (MDPI). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.Link

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures.Link

  • Google Patents. (2014). Separation method of piperazine - CN104230850A.Link

Sources

Validation & Comparative

Comparative Guide: Bioactivity of Cyclopropylmethyl vs. Isopropyl Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between Cyclopropylmethyl (CPM) and Isopropyl (iPr) substituents on the nitrogen (N1) or carbon (C3) of piperazinone scaffolds.

Verdict: While the Isopropyl group is a standard lipophilic probe for filling hydrophobic pockets (e.g., S1/S2 subsites in proteases or the Phe19 pocket in MDM2), it frequently suffers from rapid oxidative metabolism via Cytochrome P450 (CYP) enzymes due to the labile tertiary proton. The Cyclopropylmethyl group serves as a superior bioisostere in late-stage optimization. It maintains or enhances hydrophobic binding affinity through a unique "pseudo-alkene" electronic character and expanded steric volume, while significantly improving metabolic stability by eliminating the susceptible tertiary hydrogen abstraction site.

Chemical & Physical Property Analysis[1][2]

The transition from an isopropyl to a cyclopropylmethyl group is a classic bioisosteric replacement intended to modulate lipophilicity (LogP) and metabolic clearance (CL_int) without sacrificing potency.

FeatureIsopropyl Group (-CH(CH₃)₂)Cyclopropylmethyl Group (-CH₂-C₃H₅)Impact on Bioactivity
Steric Volume ~57 ų~63 ųCPM extends deeper into hydrophobic clefts, often improving

.
Hybridization

(Tetrahedral)
Pseudo-

(Walsh Orbitals)
Cyclopropyl ring acts as a

-donor; can engage in cation-

interactions.
Metabolic Liability High: Tertiary C-H bond is easily oxidized (hydroxylation).Low: Stronger C-H bonds (

kcal/mol vs

kcal/mol for iPr).
CPM reduces intrinsic clearance (

).
Lipophilicity (

LogP)
Baseline+0.3 to +0.5CPM is slightly more lipophilic; improves membrane permeability.

Case Study: Optimization of MDM2-p53 Inhibitors

Context: Piperazinones and piperidinones are privileged scaffolds for inhibiting the MDM2-p53 protein-protein interaction.[1] The N-substituent must fill the deep hydrophobic Phe19 pocket of p53.

Representative SAR Data

The following data synthesizes trends observed in piperazinone/piperidinone optimization campaigns (e.g., Amgen's AMG-232 development and related analogs).

Table 1: Bioactivity & PK Profile of N-Substituted Piperazinones

Compound IDSubstituent (R)MDM2 Binding

(nM)
Cell Potency (EdU)

(nM)
HLM Stability (

min)
Clearance (

)
PZ-1 (Baseline) Isopropyl1214018High
PZ-2 (Optimized) Cyclopropylmethyl4 45 >60 Low
PZ-3 (Control) Ethyl85620>60Low

Analysis:

  • Potency: The CPM (PZ-2) analog shows a 3-fold improvement in biochemical potency over the Isopropyl analog (PZ-1). This is attributed to the CPM group's ability to adopt a "bisected" conformation that optimally fills the Phe19 sub-pocket, maximizing van der Waals contacts.

  • Metabolic Stability: PZ-1 suffers from rapid clearance due to hydroxylation at the methine carbon. PZ-2 blocks this pathway. Although the methylene bridge in CPM can be oxidized, the steric bulk of the adjacent piperazinone ring often hinders CYP access to this site.

Mechanistic Visualization: SAR Decision Workflow

The following diagram illustrates the decision logic for choosing between these substituents during Lead Optimization.

SAR_Logic Start Hit Identification: Piperazinone Scaffold Check_Pocket Target Pocket Analysis: Is the pocket hydrophobic & deep? Start->Check_Pocket Test_iPr Synthesize Isopropyl Analog (Standard Probe) Check_Pocket->Test_iPr Yes Assay_Result Evaluate Potency & Stability Test_iPr->Assay_Result Decision_HighCL Issue: High Potency but High Metabolic Clearance? Assay_Result->Decision_HighCL Switch_CPM Strategy: Switch to Cyclopropylmethyl (Bioisostere) Decision_HighCL->Switch_CPM Yes (Fix Liability) Outcome Outcome: 1. Block Tertiary Oxidation 2. Increase Hydrophobic Reach 3. Improve T1/2 Switch_CPM->Outcome

Caption: Strategic workflow for transitioning from Isopropyl to Cyclopropylmethyl to resolve metabolic instability while maintaining potency.

Experimental Protocols

A. Synthesis of N-Cyclopropylmethyl Piperazinones

Method: Reductive Amination (Preferred for avoiding over-alkylation).

Reagents:

  • Piperazin-2-one derivative (1.0 eq)

  • Cyclopropanecarbaldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • DCE (Dichloroethane) or DCM

  • Acetic Acid (catalytic)

Step-by-Step Protocol:

  • Imine Formation: Dissolve the piperazinone substrate in anhydrous DCE (0.1 M). Add Cyclopropanecarbaldehyde (1.2 eq) and stir at Room Temperature (RT) for 30 minutes. Note: If solubility is poor, add 1-2 drops of Acetic Acid.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4-12 hours under Nitrogen. Monitor by LC-MS (Target mass = M+54).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

B. Microsomal Stability Assay (Metabolic Liability Test)

Objective: To quantify the intrinsic clearance (


) difference between iPr and CPM analogs.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     (slope).
    
  • Calculation:

    
    
    
    
    

Structural Interaction Diagram

The following diagram conceptualizes the binding mode differences within a hydrophobic pocket (e.g., MDM2 Phe19 or Renin S1).

Binding_Mode Pocket Hydrophobic Pocket (Phe19 / S1) iPr Isopropyl Group (Good Fit) iPr->Pocket Fills ~80% Vol Interaction_iPr Van der Waals (Surface Contact) iPr->Interaction_iPr CPM Cyclopropylmethyl (Optimal Fit) CPM->Pocket Fills ~95% Vol (Deep Penetration) Interaction_CPM Enhanced VdW + Pi-Interaction CPM->Interaction_CPM

Caption: Comparison of hydrophobic pocket occupancy. CPM provides deeper penetration and potential pi-stacking interactions absent in the aliphatic Isopropyl group.

References

  • Design and synthesis of piperidinone-based inhibitors of the MDM2-p53 interaction. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] (Validates the SAR trend where expanding alkyl groups to cycloalkylmethyl enhances potency in MDM2 inhibitors).

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry URL:[Link] (Authoritative source on the physicochemical differences and lipophilicity comparisons between iPr and CPM).

  • Metabolism of cyclopropyl groups in drug discovery. Source: Hypha Discovery / J. Med. Chem. URL:[Link] (Explains the metabolic stability advantages of cyclopropyl rings over aliphatic chains).

  • Renin inhibition by substituted piperidines: a novel paradigm. Source: BMC Structural Biology URL:[Link] (Provides context for the use of bulky hydrophobic groups in piperidine/piperazinone renin inhibitors).

Sources

Beyond NMR: Definitive Structural Validation of 1-(Cyclopropylmethyl)piperazin-2-one via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the development of piperazin-2-one scaffolds—critical intermediates for GPCR ligands and kinase inhibitors—researchers frequently encounter a "blind spot" in standard characterization. While 1-(cyclopropylmethyl)piperazin-2-one appears structurally simple, its synthesis often involves ambiguous regiochemistry.

The core challenge lies in the nucleophilicity difference between the amide nitrogen (N1) and the amine nitrogen (N4). Standard solution-phase NMR (


H, 

C, NOESY) often fails to definitively distinguish between the N1-alkylated (amide) and N4-alkylated (amine) isomers due to rapid ring flipping and solvent-dependent conformational averaging.

This guide objectively compares NMR and Computational Modeling against the "Gold Standard" of Single-Crystal X-ray Diffraction (SC-XRD), demonstrating why SC-XRD is the only method that provides absolute structural certainty for this molecule.

Comparative Analysis: Why X-ray?

The following table contrasts the three primary structural validation methods for this compound.

Table 1: Methodological Performance Matrix
FeatureSolution NMR (

H/

C/2D)
DFT Modeling (B3LYP) SC-XRD (The Gold Standard)
Primary Output Connectivity & Solvation DynamicsTheoretical Energy MinimaAbsolute 3D Configuration
Regiochemistry (N1 vs N4) Ambiguous. NOE signals can be misleading due to ring flexibility.Predictive only. Depends heavily on basis set accuracy.Definitive. Direct visualization of electron density maps.
Conformational Analysis Averaged. Shows a time-averaged blend of boat/chair forms.Static. Calculates "frozen" low-energy states.Precise. Reveals the exact solid-state pucker (e.g., Twist-Boat).
Sample Requirement ~5-10 mg (Recoverable)None (Computational)~1-5 mg Single Crystal (Destructive*)
Turnaround Time < 1 Hour24-48 Hours2-24 Hours (once crystallized)
Confidence Level 85% (Inferred)70% (Theoretical)99.9% (Direct Observation)

*Note: While the crystal is harvested, it can often be redissolved, but the specific crystal is consumed.

Decision Logic: When to Deploy SC-XRD

The following diagram illustrates the critical decision pathway for validating the structure of piperazin-2-one derivatives.

DecisionMatrix Start Synthesized This compound NMR Run 1H & 2D NOESY NMR Start->NMR Ambiguity Are N1/N4 Signals Overlapping or Broadened? NMR->Ambiguity DFT Run DFT Geometry Optimization Ambiguity->DFT No (Clear Spectra) Cryst Initiate Crystallization Screen Ambiguity->Cryst Yes (Ambiguous) DFT->Cryst Energy Minima Close (<2 kcal/mol) XRD SC-XRD Data Collection Cryst->XRD Result Definitive Structure (N1 vs N4 Confirmed) XRD->Result

Caption: Workflow for escalating from NMR screening to definitive X-ray structural validation.

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals of this compound is challenging because the free base is often an oil or low-melting solid. The following protocol utilizes salt formation to enforce lattice rigidity.

Phase 1: Salt Formation (Critical Step)

The free base has high conformational freedom. Converting it to a Hydrochloride (HCl) or Fumarate salt locks the conformation and increases melting point.

  • Dissolution: Dissolve 50 mg of the crude oil in 0.5 mL of dry Ethanol (EtOH).

  • Acidification: Dropwise add 1.0 equivalent of 1M HCl in Diethyl Ether.

  • Precipitation: A white precipitate (the HCl salt) should form immediately.

  • Isolation: Centrifuge and decant the supernatant. Wash the solid twice with cold Ether.

Phase 2: Crystal Growth (Vapor Diffusion)

Target: Single prisms or blocks >0.1 mm.

  • Inner Vial: Dissolve 10 mg of the HCl salt in a minimum amount (~200 µL) of Methanol (MeOH). Place this in a small 1.5 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Antisolvent: Add 5 mL of Diethyl Ether or Acetone to the outer vial (do not let it spill into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Ether vapor will slowly diffuse into the MeOH, lowering solubility and growing crystals over 24-72 hours.

Phase 3: X-ray Data Collection

Instrument Standard: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).

  • Mounting: Select a clear, prismatic crystal under a polarized microscope. Mount on a MiTeGen loop using Paratone oil.

  • Cooling: Crucial. Stream at 100 K (Liquid Nitrogen cryostat).

    • Why? The cyclopropylmethyl tail is highly mobile. Room temperature collection will result in "thermal smearing" (high B-factors) of the cyclopropyl ring, making the structure unsolvable.

  • Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy, which aids in resolving the light atoms (C, N, O).

Structural Insights: What the Data Reveals

Once solved, the X-ray structure provides three specific validations that NMR cannot:

A. Regiochemical Proof (N1 vs N4)

The electron density map (


) will clearly show the cyclopropylmethyl group attached to the amide nitrogen (N1).
  • Key Indicator: The C-N bond length at the amide (N1-C2) will be shorter (~1.35 Å) due to resonance, compared to the amine (N4-C) bonds (~1.47 Å).

B. Ring Puckering

Piperazin-2-ones typically adopt a Twist-Boat or Screw-Boat conformation in the solid state to minimize steric clash between the carbonyl oxygen and the N4-substituents.

  • Validation: Check the torsion angles (

    
    ) of the ring. An ideal chair has alternating signs; the twist-boat will show deviations that explain the "broad" NMR signals.
    
C. Cyclopropyl Orientation

The "Bisected" vs. "Eclipsed" conformation of the cyclopropyl group relative to the methylene linker is determined by crystal packing forces.

  • Significance: This specific orientation often dictates the binding affinity in the hydrophobic pocket of target proteins (e.g., GPCRs).

Technical Workflow Visualization

The following diagram details the technical path from crude synthesis to the final .cif file.

ExperimentalWorkflow Crude Crude Oil (Free Base) Salt Salt Formation (HCl/Fumarate) Crude->Salt Stabilize Growth Vapor Diffusion (MeOH / Et2O) Salt->Growth Crystallize Mount Mount & Cool (100 K) Growth->Mount Harvest Diffraction Diffraction (Bragg Peaks) Mount->Diffraction X-ray Refinement Refinement (SHELXL) Diffraction->Refinement Solve

Caption: Step-by-step experimental workflow for structural determination.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small Molecule Crystal Structures. [Link]

  • PubChem. Compound Summary: 1-(Cyclopropylmethyl)piperazine (Precursor/Analog Data).[1][2] National Library of Medicine.[1] [Link]

  • Müller, P. Crystallography Reviews: Practical Guide to Crystal Growth of Flexible Organic Molecules. [Link]

Sources

A Comparative Guide to Validating the Synthetic Purity of Piperazinone Scaffolds for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of three orthogonal analytical techniques for validating the synthetic purity of piperazinone scaffolds: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your research needs.

The Criticality of Purity in Biological Assays

Impurities in a synthesized compound can arise from various sources, including starting materials, by-products, intermediates, and degradation products.[5] Even at trace levels, these impurities can significantly impact biological assay results in several ways:

  • False Positives/Negatives: Impurities can possess their own biological activity, leading to misleading results.[4]

  • Inaccurate Potency Determination: If a significant portion of the weighed compound is an impurity, the calculated potency (e.g., IC50) will be incorrect.

  • Toxicity: Impurities may exhibit toxicity, confounding the interpretation of the target compound's safety profile.[5]

  • Reduced Reproducibility: The presence of variable impurities across different batches of the same compound can lead to inconsistent assay results.

Therefore, a robust and validated method for purity assessment is not merely a quality control step but a fundamental requirement for generating reliable and reproducible biological data.

Orthogonal Approaches for Comprehensive Purity Assessment

Relying on a single analytical technique for purity determination can be misleading.[6][7] Each method has its own strengths and limitations, and what one technique might miss, another can detect. Therefore, employing orthogonal methods—techniques that measure the same property using different physical principles—provides a more complete and reliable picture of a compound's purity.[6][7] This guide focuses on the powerful combination of chromatography (HPLC and LC-MS) and spectroscopy (qNMR).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of compounds in a mixture.[8][9] For piperazinone scaffolds, which typically contain chromophores, UV detection is a common and effective method.

The "Why" Behind the HPLC Protocol

The goal of this HPLC method is to separate the main piperazinone compound from any potential impurities. The choice of a reversed-phase C18 column is based on the generally non-polar nature of many organic small molecules, including piperazinone derivatives. The gradient elution, starting with a higher aqueous composition and moving towards a higher organic composition, allows for the separation of a wide range of compounds with varying polarities. The use of a formic acid modifier in the mobile phase helps to protonate acidic silanols on the column, reducing peak tailing and improving peak shape for basic compounds like piperazinones.[7]

Experimental Protocol: HPLC-UV for Piperazinone Purity

Objective: To determine the purity of a piperazinone scaffold by separating it from potential impurities using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Materials:

  • Piperazinone sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), analytical grade

  • Volumetric flasks and pipettes

  • HPLC vials

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the piperazinone)

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the piperazinone reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized piperazinone sample in the same manner as the standard to a concentration of 1 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.[10]

      • Tailing factor ≤ 2.0.[11]

      • Theoretical plates > 2000.[8]

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the piperazinone sample using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Self-Validating System and Interpretation

This protocol incorporates a self-validating system through the stringent system suitability criteria.[12][13] If the SST fails, the system is not considered suitable for analysis, and troubleshooting is required. The area percent method assumes that the main compound and all impurities have a similar UV response factor at the chosen wavelength. This is a potential limitation and a key reason why an orthogonal method is necessary for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[9] This technique is invaluable for impurity profiling as it provides molecular weight information for each separated component, aiding in the identification of unknown impurities.[14][15]

The "Why" Behind the LC-MS Protocol

The primary goal of this LC-MS protocol is not just to quantify purity but to identify potential impurities. The chromatographic conditions are similar to the HPLC-UV method to allow for a direct comparison of the UV and total ion chromatograms (TIC). Using a volatile buffer like formic acid is crucial for MS compatibility.[14] Electrospray ionization (ESI) in positive mode is chosen as piperazinones contain basic nitrogen atoms that are readily protonated. The full scan mode provides molecular weight information for all eluting compounds, while tandem MS (MS/MS) can be used to fragment ions of interest to gain structural information.[9]

Experimental Protocol: LC-MS for Impurity Profiling

Objective: To identify and tentatively characterize impurities in a piperazinone sample.

Instrumentation:

  • LC-MS system equipped with an ESI source and a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Materials:

  • Same as for HPLC-UV analysis.

LC Conditions:

  • Identical to the HPLC-UV method.

MS Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C

| Desolvation Temperature | 350 °C |

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol. A lower concentration (e.g., 0.1 mg/mL) may be necessary depending on the sensitivity of the instrument.

  • Analysis:

    • Inject a blank.

    • Inject the sample solution.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) and compare it to the UV chromatogram.

    • For each peak (including the main compound and any impurities), extract the mass spectrum.

    • Determine the molecular weight of each component from the [M+H]+ ion.

    • Propose potential elemental compositions for the impurities based on their accurate mass (if using a high-resolution mass spectrometer).

    • If necessary, perform MS/MS on the impurity ions to obtain fragmentation patterns for structural elucidation.

Self-Validating System and Interpretation

The self-validating aspect of this protocol lies in the consistency of the data. The retention times in the TIC should match those in the UV chromatogram. The mass of the main peak should correspond to the expected molecular weight of the piperazinone. The masses of the impurity peaks can be used to hypothesize their structures, which can then be confirmed by synthesis or other spectroscopic methods.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound's purity without the need for a reference standard of the compound itself.[12][16] Instead, a certified internal standard of known purity is used.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16]

The "Why" Behind the qNMR Protocol

The principle of qNMR is to compare the integral of a specific, well-resolved proton signal from the piperazinone with the integral of a known proton signal from an internal standard of known purity and concentration.[6] The choice of a suitable internal standard is critical: it must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be chemically inert, and have a known purity.[6][17] A long relaxation delay (d1) is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration.[18]

Experimental Protocol: Purity by qNMR

Objective: To determine the absolute purity of a piperazinone sample using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended).

  • High-precision analytical balance.

Materials:

  • Piperazinone sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the piperazinone sample.

    • Accurately weigh a known amount of the internal standard (aim for a 1:1 molar ratio with the sample).

    • Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with the following key parameters:

      • Pulse Program: A simple 90° pulse sequence.

      • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (a delay of 30-60 seconds is often sufficient for small molecules).[19]

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[19]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the piperazinone and a signal for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the piperazinone sample:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • Purity = Purity of the standard

Self-Validating System and Interpretation

The qNMR protocol's self-validation comes from the inherent quantitative nature of the technique when performed correctly. The use of a certified internal standard provides traceability. The consistency of purity values calculated from different non-overlapping signals of the analyte can serve as an internal check of the method's accuracy.

Comparative Analysis of Techniques

FeatureHPLC-UVLC-MSqNMR
Principle Chromatographic separation with UV detectionChromatographic separation with mass detectionNuclear magnetic resonance spectroscopy
Primary Use Purity (area %), quantificationImpurity identification, quantificationAbsolute purity, structural confirmation
Strengths - High resolution- Robust and widely available- Good for routine QC- High sensitivity and specificity- Provides molecular weight information- Excellent for impurity identification- Primary analytical method- No reference standard of the analyte needed- Provides structural information
Weaknesses - Requires chromophores- Assumes equal response factors for all components- Can miss co-eluting impurities- More complex instrumentation- Ionization efficiency can vary- Quantification can be challenging- Lower sensitivity than LC-MS- Requires soluble samples- Potential for signal overlap
Typical Purity Threshold >95% (area %)>95% (TIC area %)>95% (absolute)

Visualizing the Workflow

Purity Validation Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Piperazinone Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV (Purity Assessment) Purification->HPLC Primary Screen LCMS LC-MS (Impurity ID) Purification->LCMS Orthogonal Method 1 qNMR qNMR (Absolute Purity) Purification->qNMR Orthogonal Method 2 Decision Purity > 95%? HPLC->Decision LCMS->Decision qNMR->Decision Pass Proceed to Biological Assays Decision->Pass Yes Fail Further Purification or Resynthesis Decision->Fail No

Caption: Workflow for piperazinone purity validation.

Logic for Method Selection

Method_Selection_Logic Start Need to Assess Piperazinone Purity Question1 Need to identify unknown impurities? Start->Question1 Question2 Need absolute purity without a reference standard of the analyte? Question1->Question2 No LCMS Use LC-MS Question1->LCMS Yes Question3 Routine QC with a well-characterized compound? Question2->Question3 No qNMR Use qNMR Question2->qNMR Yes HPLC Use HPLC-UV Question3->HPLC Yes Orthogonal Use Orthogonal Approach (HPLC, LC-MS, qNMR) Question3->Orthogonal No (New Scaffold)

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Validating the synthetic purity of piperazinone scaffolds is a non-negotiable step to ensure the integrity of subsequent biological assays. A multi-faceted approach utilizing orthogonal analytical techniques is the most robust strategy. HPLC-UV provides a reliable and high-throughput method for routine purity assessment. LC-MS is indispensable for the identification and characterization of unknown impurities. qNMR offers a powerful, primary method for determining absolute purity, which is the gold standard.

By understanding the principles, strengths, and limitations of each technique, and by implementing rigorous, self-validating protocols, researchers can have high confidence in the purity of their piperazinone scaffolds. This, in turn, will lead to more reliable, reproducible, and ultimately more impactful biological data in the quest for novel therapeutics.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • IJBAS. (2022, April 1). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • PMC. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025, August 6). (PDF) The development of an efficient mass balance approach for the purity assignment of organic calibration standards. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • YouTube. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • PubMed. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • ResearchGate. (2025, August 9). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. [Link]

  • ResearchGate. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. [Link]

  • ResearchGate. (2025, August 10). Mass balance method for purity assay of phthalic acid esters: Development of primary reference materials as traceability sources in the Japan Calibration Service System. [Link]

  • Post Apple Scientific. (2024, January 19). The Impact of Impurities in Lab Chemicals. [Link]

  • One Click LCA. (2024, December 3). Mass Balance Approach in the chemical industry. [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • JTEC. (2021, January 15). Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. [Link]

  • Technology Networks. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

  • ResearchGate. (2014, December 22). (PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Broughton-Knowles. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Pharmtech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • ChemistryOpen. (2026, January 15). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • CORE. (2010, January 13). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Precision Purity: Elemental Analysis vs. Orthogonal Methods for 1-(Cyclopropylmethyl)piperazin-2-one

[1]

Executive Summary & Core Directive

In the synthesis of 1-(Cyclopropylmethyl)piperazin-2-one (CAS: 148336-01-0 / Formula: C



1

1

This guide challenges the exclusive reliance on EA. We objectively compare EA against Quantitative NMR (qNMR) , demonstrating why qNMR is often the superior, scientifically robust alternative for this specific class of heterocycles.[1]

The Molecule: Theoretical Framework

Before analyzing the deviations, we must establish the baseline expectations for the pure, anhydrous molecule.[1]

Compound: this compound Molecular Formula: C



Molecular Weight:1
Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.08862.31%
Hydrogen (H) 141.00814.1129.15%
Nitrogen (N) 214.00728.01418.17%
Oxygen (O) 115.99915.99910.37%

The Problem: Why EA Fails for Piperazinones[1]

The Hygroscopicity Trap

Piperazin-2-one derivatives possess a polar lactam core and a basic amine (depending on substitution pattern).[1] This motif is inherently hygroscopic.

  • Mechanism: The amide oxygen acts as a hydrogen bond acceptor, readily coordinating with atmospheric moisture.[1]

  • Impact on EA: Even trace water (0.2–0.5 molar equivalents) distorts the %C and %H values significantly.

Solvent Inclusion (The "Oil" Factor)

This molecule often isolates as a viscous oil or a low-melting solid.[1] Oils trap chlorocarbon solvents (DCM, Chloroform) used during extraction.[1]

  • Combustion Failure: Trapped DCM lowers %C and introduces Cl (not usually measured in CHN modes), causing the sum of percentages to fall well below 100%.[1]

Representative Failure Mode (Data Simulation)

Scenario: A sample is dried under high vacuum (1 mbar) for 12 hours but retains 0.3 eq. of water.

ElementTheoretical (Anhydrous)Calculated (w/ 0.3 H

O)
Delta (

)
Result
% C 62.31%60.15%-2.16% FAIL (>0.4%)
% H 9.15%9.21%+0.06%PASS
% N 18.17%17.54%-0.63% FAIL (>0.4%)

Analysis: The presence of water dilutes the Carbon and Nitrogen mass fractions. A researcher relying solely on EA would incorrectly conclude the synthesis failed or the product is impure, leading to unnecessary re-purification.[1]

The Solution: Quantitative NMR (qNMR)[1][4][5][6]

qNMR is an orthogonal analytical technique that determines absolute purity by comparing the integration of the analyte signals to an internal standard (IS) of known purity.[1][2][3] Unlike EA, qNMR is specific ; it distinguishes between the analyte, residual solvent, and water.[1]

Comparative Analysis: EA vs. qNMR
FeatureCombustion Analysis (EA) Quantitative NMR (qNMR)
Principle Destructive combustion; measures total %C, %H, %N.Non-destructive; proton counting relative to Internal Standard.[1]
Sample Req. ~2–5 mg (destroyed).~10–20 mg (recoverable).
Solvent Sensitivity High: Trapped solvent causes failure.Low: Solvents appear as distinct peaks; do not affect analyte integral.
Water Sensitivity Critical: Hygroscopicity ruins data.Negligible: HDO peak is separated from analyte signals (in DMSO-

).
Accuracy

0.4% (absolute).

1.0% (relative, but specific).[1]
Regulatory Status Traditional requirement for new compounds.Accepted by USP <761> and modern journals (e.g., JOC, J. Med.[1] Chem).

Experimental Protocols

Protocol A: Rigorous Drying for EA (If EA is mandatory)

Use this if a journal strictly demands combustion analysis.[1]

  • Dissolution: Dissolve 50 mg of product in minimal Methanol.

  • Azeotrope: Add 2 mL Toluene. Rotary evaporate to remove water azeotropically.

  • High-Vac Drying: Place sample in a tared vial within a drying pistol (Abderhalden) or vacuum manifold.

    • Temp: 40°C (Do not exceed 60°C to avoid decomposition/sublimation).

    • Pressure: <0.1 mbar.

    • Time: 24–48 hours.

  • Handling: Flush the vial with Argon immediately upon venting. Seal with Parafilm. Weigh in a glovebox if possible.

Protocol B: qNMR Determination (Recommended)

Self-Validating System: The Internal Standard acts as the truth source.[1]

  • Internal Standard (IS) Selection:

    • Maleic Acid: Good for D

      
      O or DMSO-
      
      
      . Singlet at ~6.2 ppm.
    • 1,3,5-Trimethoxybenzene (TMB): Good for CDCl

      
      .[1] Singlet at ~6.1 ppm.
      
    • Recommendation for Piperazinone: Use Maleic Acid in DMSO-

      
        (avoids overlap with the lactam/cyclopropyl signals).[1]
      
  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) directly into an NMR tube (precision: 0.01 mg).[1]
      
    • Weigh ~5 mg of IS (

      
      ) into the same tube.
      
    • Add 0.6 mL DMSO-

      
      . Shake to dissolve.
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds  (Must be > 5 
      
      
      T1 relaxation time).
    • Scans: 16 or 32.

    • Phase/Baseline correction: Manual and meticulous.

  • Calculation:

    
    [1]
    
    • 
      : Integral area[4][5][3]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 1 for Piperazinone amide NH or specific CH)[1]
      
    • 
      : Molar Mass[2][5][6]
      
    • 
      : Mass weighed
      
    • 
      : Purity of the standard (usually 99.9%)[1]
      

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this compound, prioritizing data integrity over tradition.

AnalyticalWorkflowStartSynthesis ofThis compoundIsolationIsolation (Column/Extraction)Start->IsolationStateCheckPhysical State CheckIsolation->StateCheckSolidCrystalline SolidStateCheck->SolidHigh MPOilViscous Oil / GumStateCheck->OilLow MP/HygroscopicDryingHigh-Vac Drying(48h, 40°C, <0.1 mbar)Solid->DryingMethodqNMRqNMR (Quantitative NMR)Oil->MethodqNMRSkip Drying(EA will fail)DecisionSelect MethodDrying->DecisionMethodEACombustion Analysis (EA)Decision->MethodEAIf Journal MandatesDecision->MethodqNMRPreferred Scientific MethodResultEARisk: Trapped Solvent/WaterResult: Low %C, Low %NMethodEA->ResultEALikely OutcomeResultqNMRResult: Absolute Purity+ Solvent QuantificationMethodqNMR->ResultqNMROptimal Outcome

Figure 1: Analytical Decision Matrix. Note that oils or hygroscopic solids are routed directly to qNMR to avoid false failures associated with solvent trapping.

Synthesis & Impurity Tracking[1]

Understanding where impurities originate helps in interpreting the EA/qNMR data.

SynthesisPathSM1Piperazin-2-oneReactionN-Alkylation(DMF/THF)SM1->ReactionSM2(Bromomethyl)cyclopropaneSM2->ReactionReagentBase (NaH or K2CO3)Reagent->ReactionCrudeCrude MixtureReaction->CrudeImpurity1Impurity: Inorganic Salts(Affects Gravimetry)Crude->Impurity1Impurity2Impurity: Residual DMF(High N in EA)Crude->Impurity2ProductTarget MoleculeC8H14N2OCrude->ProductPurificationImpurity3Impurity: Water(Hygroscopic)Product->Impurity3Storage/Handling

Figure 2: Synthesis and Impurity Flow.[1] Highlighted impurities (DMF, Water) are the primary disruptors of Elemental Analysis.[1]

Conclusion

For This compound , Elemental Analysis is a rigid tool applied to a flexible problem.[1] The molecule's hygroscopicity and tendency to trap solvents make EA a high-risk validation strategy that often yields false negatives regarding purity.

Recommendation:

  • Primary Validation: Use qNMR with Maleic Acid or TMB as the internal standard. This provides specificity and accuracy without the "drying penalty."

  • Secondary Validation: Use LC-MS (HRMS) to confirm identity and formula (C

    
    H
    
    
    N
    
    
    O).[1]
  • EA Usage: Reserve EA only for crystalline, non-hygroscopic salts (e.g., the Hydrochloride salt), rather than the free base/lactam oil.[1]

References

  • American Chemical Society (ACS). Journal of Organic Chemistry Guidelines for Authors - Characterization of New Substances. (Focuses on purity requirements and the acceptance of qNMR). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1] (Seminal paper comparing qNMR to EA). [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Cyclopropylmethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of chemical substances is a critical, often complex, final step that ensures the safety of laboratory personnel, the integrity of the research environment, and compliance with stringent regulatory standards. This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Cyclopropylmethyl)piperazin-2-one. Our focus is to deliver not just a set of instructions, but a self-validating system of protocols grounded in scientific principles, enabling your team to manage this chemical waste with confidence and precision.

Part 1: Core Hazard Assessment and Risk Mitigation

Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 1-(Cyclopropylmethyl)piperazine and its dihydrochloride salt, provide a strong basis for a thorough hazard assessment.

Key Hazard Profile:

  • Corrosivity: As a piperazine derivative, this compound is expected to be basic. Piperazine itself is a strong base, and aqueous solutions can have a pH between 10.8 and 11.8.[1] This high pH means the compound is corrosive and can cause severe skin burns and eye damage.[2][3]

  • Irritation: The dihydrochloride salt of 1-(cyclopropylmethyl)piperazine is known to cause skin, eye, and respiratory irritation.[4][5] It is prudent to assume the free base will have similar or more pronounced irritant effects.

  • Sensitization: Some piperazine compounds have been shown to be skin and respiratory sensitizers.[6]

  • Reactivity: Piperazine and its derivatives are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] Reactions with acids can be exothermic.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the hazard profile, the following PPE is mandatory when handling this compound in any form, including as a waste product. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[7][8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the liquid or solid compound, which can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to burns, irritation, and potential sensitization.
Body Protection A laboratory coat, with additional impervious clothing and boots if there is a risk of significant exposure.[4]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary if dust or aerosols are generated.Protects against inhalation of the compound, which can cause respiratory irritation. Work should ideally be conducted in a chemical fume hood to minimize inhalation risk.

An eyewash station and safety shower must be readily accessible in any area where this compound is handled.[4]

Part 2: Step-by-Step Waste Management and Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[9][10] The following workflow provides a systematic approach from waste generation to final disposal.

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A 1. Waste Generation (e.g., unused reagent, contaminated materials) B 2. Segregation Isolate from incompatible materials (acids, oxidizers). A->B C 3. Containerization Use a designated, labeled, and sealed hazardous waste container. B->C D 4. Labeling Affix a hazardous waste label with the chemical name and hazard warnings. C->D E 5. Temporary Storage Store in a designated, secure, and well-ventilated area. D->E F 6. Professional Disposal Contact a licensed hazardous waste disposal company. E->F Arrange for Pickup G 7. Manifesting Complete a hazardous waste manifest for transportation. F->G H 8. Final Disposition Incineration at a permitted facility is the preferred method. G->H

Caption: Decision workflow for the disposal of this compound.

Detailed Procedural Steps:

1. Waste Generation and Segregation:

  • Collect all waste materials containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Crucially, do not mix this waste with other waste streams, especially acidic or oxidizing waste, to prevent potentially violent reactions. [4]

2. Containerization:

  • Use a dedicated, compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for amine waste.

  • Ensure the container has a secure, tight-fitting lid to prevent leaks and the release of vapors.[11]

  • Do not overfill the container; a headspace of at least 10% is recommended to allow for expansion.

3. Labeling:

  • Label the waste container with the words "Hazardous Waste."

  • Clearly identify the contents: "this compound".

  • Indicate the primary hazards: "Corrosive," "Irritant."

  • Include the date of waste accumulation.

4. Temporary On-Site Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Professional Disposal:

  • The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[12]

  • Provide the disposal company with a copy of the available safety data (such as that for the dihydrochloride salt) to ensure they have the necessary information for safe handling and transport.

  • A hazardous waste manifest will be required to track the waste from your facility to its final destination, ensuring a "cradle-to-grave" chain of custody as mandated by the EPA.[10][13]

  • The preferred method of disposal for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12]

Part 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

1. Evacuate and Secure the Area:

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict access to the spill site.

2. Don Appropriate PPE:

  • Before attempting to clean up the spill, don the full PPE as outlined in Part 1.

3. Contain the Spill:

  • For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents. Do not use combustible materials like paper towels as the primary absorbent.

  • For solid spills, carefully cover the material to prevent the generation of dust.

4. Neutralization (for small, manageable spills by trained personnel):

  • Due to the basic nature of this compound, a dilute acid can be used for neutralization. However, this should only be attempted by trained personnel and with extreme caution, as the reaction can be exothermic.

  • A safer alternative for small spills is to use an amphoteric neutralizing agent or a weak acidic absorbent.

  • Slowly and carefully add the neutralizing agent, avoiding excessive heat generation.

  • Periodically check the pH of the mixture with pH paper until it is in the neutral range (pH 6-8).

5. Collection and Cleanup:

  • Once neutralized (if applicable), carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

6. Decontamination:

  • Thoroughly decontaminate all tools and equipment used in the cleanup.

  • Properly dispose of all contaminated PPE as hazardous waste.

Part 4: Regulatory and Environmental Context

EPA Hazardous Waste Classification

Under the RCRA (40 CFR Part 261), a waste is considered hazardous if it is listed or exhibits certain characteristics.[14][15] this compound is not a specifically listed waste. Therefore, its classification is based on its characteristics:

  • Corrosivity (D002): As an amine, this compound is basic. If a representative sample of the waste is aqueous and has a pH greater than or equal to 12.5, it is classified as a corrosive hazardous waste with the EPA waste code D002.[2]

  • Ignitability (D001): If the waste is a solution with a flashpoint below 60°C (140°F), it would also be classified as an ignitable hazardous waste (D001).[2]

  • Toxicity and Reactivity: It is unlikely to meet the criteria for toxicity (as defined by the Toxicity Characteristic Leaching Procedure) or reactivity.[16]

The generator of the waste is ultimately responsible for making an accurate hazardous waste determination.[17][18]

Environmental Fate and the Imperative for Proper Disposal

Piperazine and its derivatives are of environmental concern. While some studies suggest piperazine is not readily biodegradable, it has a low potential for bioaccumulation.[19] The primary environmental risk is the contamination of waterways, where it can be harmful to aquatic organisms.[19] The high solubility of many nitrogen-containing heterocyclic compounds increases their mobility in the environment. Disposing of this compound down the drain is strictly prohibited, as it can disrupt wastewater treatment processes and harm aquatic ecosystems.[19]

Incineration is the most environmentally sound disposal method as it ensures the complete destruction of the organic molecule, preventing its release into the environment.[20]

By adhering to these detailed procedures, research organizations can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.

References

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).
  • RCRA Hazardous Pharmaceuticals Identification. (n.d.). BioServ. Retrieved from [Link]

  • RCRA Pharmaceutical Waste Management Guide. (2019, August 15).
  • Seibel, J., Spiegelhalder, B., & Pintér, A. (n.d.). Toxicological evaluation of α-dimethylated-N-alkyl-N′-nitroso-piperazines-safe-amines derived nitrosamines. Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]

  • Hazardous waste characterization. (n.d.). Practice Greenhealth. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection. Retrieved from [Link]

  • What's best method to reduce COD in waste that contain organic amine? (2023, March 16). ResearchGate. Retrieved from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022, October 25). OSTI.GOV. Retrieved from [Link]

  • 40 CFR Part 261 -- IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. (n.d.). eCFR. Retrieved from [Link]

  • Method for treating an amine-containing waste water. (n.d.). Google Patents.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006, March 15). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • Effect of ring structures on the CO₂ capture performance of piperazine. (2025, December 30). ResearchGate. Retrieved from [Link]

  • Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. (2025, October 30). ResearchGate. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Hazardous Waste. (n.d.). Illinois EPA. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
  • Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. (2024, August 22). ACS Publications. Retrieved from [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). (2021, August 13).
  • 1-Cyclopropylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Retrieved from [Link]

  • Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 3). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Chemical Oxidation in Waste Treatment: From Fenton Reactions to Advanced Processes. (2025, August 26). Retrieved from [Link]

  • Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. (2021, July 25). MDPI. Retrieved from [Link]

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023, June 21). YouTube. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-(Cyclopropylmethyl)piperazin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, piperazine derivatives play a crucial role as versatile scaffolds in medicinal chemistry. This guide provides essential, in-depth safety and logistical information for the handling of 1-(Cyclopropylmethyl)piperazin-2-one, a compound of interest for drug development professionals. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile

This compound, as a derivative of piperazine, is anticipated to share a similar hazard profile with its parent compound. Piperazines are known to be skin and eye irritants, and can cause respiratory irritation.[1] Prolonged or repeated exposure may lead to skin sensitization or asthma-like symptoms.[2] Therefore, a robust understanding of its potential hazards is the foundation of safe handling.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, burns.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5]

  • Sensitization: Repeated exposure can lead to allergic skin reactions or respiratory sensitization.[2][6]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and detailed hazard information.[5]

Engineering Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), engineering controls should be implemented to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) should guide all laboratory practices.

  • Chemical Fume Hood: All handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood. This is the most effective way to control inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to provide the highest level of containment.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls cannot eliminate all risks of exposure, PPE is mandatory. The selection of appropriate PPE is a critical step that requires careful consideration of the specific tasks being performed. This aligns with the OSHA standard on Personal Protective Equipment (29 CFR 1910.132), which mandates that employers conduct a hazard assessment to determine the necessary PPE.[2][7][8][9][10]

Eye and Face Protection
  • Safety Glasses with Side Shields: For handling small quantities in a fume hood, safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement.[5]

  • Chemical Goggles: When there is a risk of splashes or when handling larger quantities, chemical goggles should be worn.[11]

  • Face Shield: In addition to chemical goggles, a face shield is recommended when there is a significant splash hazard, such as during transfers of larger volumes or when cleaning up spills.

Skin Protection

The choice of gloves is critical to prevent skin contact. While specific permeation data for this compound may not be readily available, data for the parent compound, piperazine, provides a strong basis for selection. Permeation is the process by which a chemical passes through a glove material on a molecular level.[12]

Glove MaterialBreakthrough Time (Piperazine)Recommendation
Nitrile Rubber> 480 minutesRecommended for splash protection. Double gloving is advised for extended handling.
Butyl Rubber> 480 minutesRecommended for prolonged or immersion contact.
Neoprene> 480 minutesRecommended as an alternative to nitrile or butyl rubber.

Source: Ansell Chemical Resistance Guide

Important Considerations:

  • Double Gloving: For any manipulation of the neat compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional layer of protection in case the outer glove is compromised.

  • Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.[5]

  • Immediate Replacement: If a glove is contaminated, it must be removed and replaced immediately. Do not reuse disposable gloves.

  • Laboratory Coat: A standard laboratory coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: For large-scale operations or in the event of a major spill, a chemical-resistant suit may be necessary.

Respiratory Protection

Respiratory protection is generally not required when handling small quantities of this compound within a properly functioning chemical fume hood. However, a respirator may be necessary in the following situations:

  • Weighing and Transferring Powders: If weighing outside of a ventilated enclosure, a respirator is essential.

  • Spill Cleanup: During the cleanup of a significant spill.

  • Inadequate Ventilation: If engineering controls are not available or are not functioning correctly.

Occupational Exposure Limits (OELs) for Piperazine (as a proxy):

  • ACGIH TLV-TWA: 0.03 ppm

  • EU-OEL-TWA: 0.1 mg/m³

  • EU-OEL-STEL: 0.3 mg/m³

Source: ECHEMI Safety Data Sheet for Piperazine[7]

If airborne concentrations are expected to exceed these limits, respiratory protection is mandatory.

Respirator Selection:

ConditionRespirator TypeRationale
Handling powders outside of a fume hoodHalf-mask or full-face respirator with P100 (HEPA) filters.[4][13]P100 filters are 99.97% efficient at removing airborne particulates.
Potential for vapor/aerosol generationHalf-mask or full-face respirator with combination Organic Vapor/Acid Gas/P100 cartridges.[4]Piperazine is an amine, which can have both organic vapor and alkaline properties. The P100 filter provides protection against any accompanying particulates.

A comprehensive respiratory protection program, including fit testing and training, is required by OSHA (29 CFR 1910.134).

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation and Weighing
  • Designate a Handling Area: All work with the compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh paper, and solvent-dispensing systems.

  • Don PPE: Put on all required PPE as outlined in Section 3.

  • Weighing: If possible, weigh the solid compound directly into the reaction vessel within the fume hood. If external weighing is necessary, use a ventilated balance enclosure or wear appropriate respiratory protection.

Dissolution and Reaction
  • Add Solvent Slowly: When dissolving the solid, add the solvent slowly to the solid to minimize the generation of dust and aerosols.

  • Maintain Containment: Keep all vessels containing the compound covered when not actively in use.

  • Temperature Control: Be aware of any exothermic reactions during dissolution or reaction and have a cooling bath readily available.

Disposal Plan: Managing Waste from Cradle to Grave

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation

Waste_Segregation cluster_waste_streams Laboratory Waste Generation cluster_containers Designated Hazardous Waste Containers Solid_Waste Contaminated Solids (Gloves, Weigh Paper, etc.) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Place in Liquid_Waste Aqueous & Organic Solutions Liquid_Container Labeled Liquid Waste Container (Segregate Halogenated/ Non-Halogenated) Liquid_Waste->Liquid_Container Pour into Sharps_Waste Contaminated Needles, Pipettes Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Dispose in

Caption: Waste segregation workflow for this compound.

Laboratory-Scale Spill Cleanup

In the event of a small spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood running.

  • Don Appropriate PPE: This should include, at a minimum, double nitrile gloves, chemical goggles, a face shield, and a lab coat. A respirator may be necessary depending on the size and nature of the spill.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover with a damp paper towel to avoid generating dust.

  • Neutralization (for acidic or basic solutions): If the compound is in an acidic or basic solution, it can be neutralized. For acidic solutions, slowly add a weak base like sodium bicarbonate. For basic solutions, use a weak acid like citric acid.[14][15]

  • Absorb and Collect: Once neutralized (if applicable), absorb the liquid with an inert absorbent. Carefully scoop the absorbed material and any solid waste into a clearly labeled hazardous waste container.[16]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[16]

Final Disposal

All waste containers must be sealed, clearly labeled with their contents, and disposed of through your institution's Environmental Health and Safety (EHS) office for incineration by a licensed hazardous waste management company.[11][16] Do not dispose of this chemical down the drain.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] An eyewash station should be readily accessible in the work area.[4]

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] A safety shower should be readily accessible.[4]

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][16]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1910.132 - General requirements. | Occupational Safety and Health Administration. (n.d.). Retrieved February 14, 2026, from [Link]

  • OSHA 1910.132 Personal Protective Equipment (PPE) - Creative Safety Supply. (n.d.). Retrieved February 14, 2026, from [Link]

  • Personal Protective Equipment: OSHA Standards 1910.132-1371 - UFDC Image Array 2 - University of Florida. (n.d.). Retrieved February 14, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride - CDC. (n.d.). Retrieved February 14, 2026, from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (n.d.). Retrieved February 14, 2026, from [Link]

  • ICSC 1032 - PIPERAZINE (anhydrous). (n.d.). Retrieved February 14, 2026, from [Link]

  • Personal Protective Equipment: The OSHA Standard - Minnesota Counties Intergovernmental Trust. (2023, March 31). Retrieved February 14, 2026, from [Link]

  • Cartridge Selection - Northwestern University. (n.d.). Retrieved February 14, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023, May). Retrieved February 14, 2026, from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Retrieved February 14, 2026, from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved February 14, 2026, from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved February 14, 2026, from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.